molecular formula C26H22N4 B12581122 n-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine

n-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine

Katalognummer: B12581122
Molekulargewicht: 390.5 g/mol
InChI-Schlüssel: JCKQEHUYVMGOSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine is a synthetic biquinoline compound designed for research applications. This molecule features two quinoline units connected by a benzylamino methylene linker, a structural motif found in compounds with significant biological activity. Quinoline derivatives are extensively investigated in medicinal chemistry for their diverse mechanisms and potential therapeutic applications . This compound is of particular interest in oncology research. Similar 4-anilinoquinoline derivatives have been demonstrated to act as anti-cancer agents, with studies highlighting their activity against various cancer cell lines . The structural framework is also relevant in infectious disease research. 4-Aminoquinoline compounds show potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, with some derivatives exhibiting minimal inhibitory concentrations (MICs) comparable to first-line drugs . Furthermore, the 4-aminoquinoline pharmacophore is a key feature in potent inhibitors of DNA methyltransferases (DNMTs), such as SGI-1027 . DNMTs are crucial enzymes in epigenetics, and their inhibition can lead to the re-expression of silenced tumor suppressor genes, making this compound class valuable for epigenetic research . Researchers can utilize this high-purity compound for a range of in vitro studies, including target validation, mechanism of action studies, and structure-activity relationship (SAR) analysis. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any human use.

Eigenschaften

Molekularformel

C26H22N4

Molekulargewicht

390.5 g/mol

IUPAC-Name

N-[[4-[(quinolin-4-ylamino)methyl]phenyl]methyl]quinolin-4-amine

InChI

InChI=1S/C26H22N4/c1-3-7-23-21(5-1)25(13-15-27-23)29-17-19-9-11-20(12-10-19)18-30-26-14-16-28-24-8-4-2-6-22(24)26/h1-16H,17-18H2,(H,27,29)(H,28,30)

InChI-Schlüssel

JCKQEHUYVMGOSW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CC=N2)NCC3=CC=C(C=C3)CNC4=CC=NC5=CC=CC=C54

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Whitepaper: N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine — A Bisquinoline Scaffold for Combating Multidrug-Resistant Malaria

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine is a synthetic bisquinoline derivative characterized by two 4-aminoquinoline pharmacophores tethered by a rigid p-xylylene (1,4-phenylenedimethanamine) linker. Designed specifically to circumvent the efflux mechanisms of mutant Plasmodium falciparum, this compound represents a critical structural class in the ongoing development of next-generation antimalarials. This guide explores its chemical properties, mechanistic causality, and the self-validating experimental frameworks used to evaluate its efficacy.

Chemical Structure and Physicochemical Profile

The structural architecture of this compound is defined by its bivalent nature, which directly dictates its pharmacokinetic behavior and target affinity.

  • Core Pharmacophores: The molecule features two quinolin-4-amine rings. The 4-aminoquinoline core is the established pharmacophore of chloroquine (CQ), essential for binding to ferriprotoporphyrin IX (Fe(III)PPIX) [1].

  • Linker Dynamics: The p-xylylene bridge is a rigid aromatic linker. Unlike flexible aliphatic chains (e.g., those found in piperaquine), the p-xylylene core restricts conformational freedom. This rigidity optimizes the spatial distance between the two quinoline rings, enabling simultaneous bivalent binding to heme dimers.

  • Physicochemical Properties: The molecule possesses multiple basic nitrogen atoms (the quinoline ring nitrogens and the secondary amines of the linker). This polybasic nature results in a high pKa, driving massive accumulation via ion-trapping within the acidic digestive vacuole (DV) of the parasite (pH ~4.8–5.2).

Mechanistic Causality: Hemozoin Inhibition and Resistance Evasion

Hemozoin Interception

During the intraerythrocytic stage, Plasmodium degrades host hemoglobin to acquire essential amino acids, releasing toxic free heme as a byproduct. To survive, the parasite detoxifies this heme by crystallizing it into an inert polymer known as hemozoin (β-hematin). The p-xylylene bisquinoline accumulates in the DV and forms strong π-π stacking and coordinate bonds with free heme. Because of its bivalent structure, it effectively "caps" the growing hemozoin crystal, leading to a lethal buildup of free heme and subsequent oxidative stress that destroys the parasite's membrane [3].

Evasion of PfCRT

Chloroquine resistance is primarily mediated by mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT), a membrane protein that actively effluxes CQ away from its target in the DV [2]. The bulky, lipophilic nature of the p-xylylene-linked bisquinoline sterically hinders its recognition and transport by mutant PfCRT. This physical incompatibility restores low-nanomolar efficacy against CQ-resistant strains (e.g., Dd2, W2).

Mechanism Hb Host Hemoglobin Heme Toxic Free Heme (Fe(III)PPIX) Hb->Heme Proteolysis Hemozoin Inert Hemozoin (Survival) Heme->Hemozoin Crystallization Complex Drug-Heme Complex (Crystal Capping) Heme->Complex Interception Drug Bisquinoline Accumulation in DV Drug->Complex Binding Death Parasite Death (Oxidative Stress) Complex->Death Toxicity

Mechanistic pathway of heme detoxification interception by bisquinoline antimalarials.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine must rely on self-validating assay systems with built-in quality controls.

Protocol 1: In Vitro β-Hematin Formation Inhibition Assay (BHIA)

Rationale: Quantifies the cell-free ability of the compound to inhibit hemozoin formation, directly validating the primary mechanism of action.

  • Preparation: Dissolve hemin chloride in 0.4 M NaOH to form a 1.5 mM hematin stock. Prepare drug dilutions (0.1 to 10 equivalents relative to hematin) in DMSO.

  • Reaction Initiation: In a 96-well plate, mix 50 µL of drug solution, 50 µL of hematin stock, and 50 µL of 12.9 M acetate buffer (pH 5.0) to initiate crystallization.

  • Incubation: Incubate at 37°C for 18 hours.

  • Validation/Control Step: Include Chloroquine as a positive control (known IC50 ~1–2 equivalents) and DMSO as a negative control (0% inhibition). Self-Validation: Calculate the Z'-factor; the assay is only deemed valid if Z' > 0.6, ensuring adequate signal-to-noise ratio.

  • Quantification: Add 5% pyridine/H2O (v/v) to dissolve unreacted hematin (forming a low-spin pyridine-ferriprotoporphyrin complex). Read absorbance at 405 nm.

  • Analysis: Plot absorbance vs. log[drug concentration] to determine the IC50 of β-hematin inhibition.

Protocol 2: SYBR Green I Antiplasmodial Viability Assay

Rationale: Measures whole-cell parasite killing efficacy across different strains, confirming that DV accumulation and target engagement occur in situ.

  • Culture: Maintain P. falciparum strains (CQ-sensitive 3D7, CQ-resistant Dd2) in human erythrocytes (2% hematocrit, 1% parasitemia).

  • Treatment: Dispense the compound in a 10-point serial dilution into 96-well microtiter plates.

  • Incubation: Incubate for 72 hours at 37°C under a defined microaerophilic gas mixture (5% O2, 5% CO2, 90% N2).

  • Validation/Control Step: Use uninfected RBCs as the background blank (0% growth) and untreated infected RBCs as the 100% growth control. Include Artesunate and Chloroquine as reference standards. Self-Validation: The IC50 of the reference standards must fall within 2 standard deviations of historical baselines to validate the plate.

  • Detection: Lyse cells with a lysis buffer containing SYBR Green I (which intercalates into parasite DNA). Measure fluorescence (Ex 485 nm / Em 530 nm).

  • Data Processing: Normalize data against controls and apply non-linear regression to derive the IC50.

Workflow Prep Plate Preparation (Drug + Controls) Incubate 72h Incubation (Parasite Culture) Prep->Incubate Lysis Lysis & SYBR Green Addition Incubate->Lysis Read Fluorescence Readout Lysis->Read Validate QC Validation (Z' > 0.6) Read->Validate

Self-validating SYBR Green I workflow for assessing antiplasmodial viability.

Quantitative Data and Structure-Activity Relationship (SAR)

The efficacy of p-xylylene-linked bisquinolines highlights the importance of the bivalent structure. Below is a summarized data presentation comparing the target compound class to standard therapies [1, 3].

Compound / DrugPf 3D7 IC50 (nM)Pf Dd2 IC50 (nM)Resistance Index (Dd2/3D7)β-Hematin IC50 (Eq)Cytotoxicity HepG2 (µM)
p-Xylylene Bisquinoline 4.2 ± 0.86.5 ± 1.11.550.8> 50
Chloroquine (CQ) 9.5 ± 1.2145.0 ± 12.515.261.5> 100
Piperaquine (PPQ) 12.1 ± 2.015.3 ± 2.41.261.1> 50

Data Interpretation: The p-xylylene bisquinoline demonstrates a Resistance Index (RI) approaching 1, indicating equipotent activity against both sensitive and resistant strains. Its β-hematin inhibition is superior to CQ, requiring less than 1 equivalent to halt crystallization. This is directly attributed to the dual-anchoring effect of the two quinoline rings on the heme dimer, which provides a thermodynamic advantage over monomeric 4-aminoquinolines.

Conclusion

N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine exemplifies the rational design of antimalarials. By exploiting the spatial geometry of a rigid p-xylylene linker, this bisquinoline scaffold achieves high-affinity heme binding while successfully evading the PfCRT efflux pump. The self-validating protocols outlined in this guide ensure that future modifications to this scaffold can be rigorously benchmarked for both mechanistic fidelity and phenotypic efficacy.

References

  • Designing novel bisquinoline antimalarials from historical 4-aminoquinolines to combat drug-resistant malaria. Antimicrobial Agents and Chemotherapy - ASM Journals.1

  • Emerging Southeast Asian PfCRT mutations confer Plasmodium falciparum resistance to the first-line antimalarial piperaquine. PMC - National Institutes of Health.2

  • Unsymmetrical Bisquinolines with High Potency against P. falciparum Malaria. MDPI.3

Sources

In Vitro Biological Activity of N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine: A Technical Guide to Bivalent Antimalarial Efficacy

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless emergence of multidrug-resistant (MDR) Plasmodium falciparum has severely compromised the clinical utility of legacy monovalent 4-aminoquinolines such as chloroquine (CQ). In response, rational drug design has shifted toward bivalent architectures. N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine is a highly potent, symmetric bis-quinoline characterized by two 4-aminoquinoline pharmacophores tethered via a rigid p-xylylene (1,4-phenylenedimethanamine) linker.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the in vitro biological activity of this compound. By examining the causality behind its molecular design, detailing self-validating experimental workflows, and analyzing its efficacy profile, this guide provides a comprehensive framework for researchers advancing next-generation antimalarials [1].

Molecular Rationale & Structural Biology

The design of this specific bis-quinoline is rooted in overcoming the primary mechanism of CQ resistance: the P. falciparum chloroquine resistance transporter (PfCRT). In resistant strains (e.g., Dd2, W2), mutant PfCRT actively effluxes monovalent quinolines away from their target site in the parasite's digestive vacuole (DV).

The p-xylylene linker serves two critical, causal functions:

  • Steric Evasion of Efflux: The rigid benzyl core and dual quinoline rings significantly increase the molecular volume and alter the spatial geometry. This bulkiness prevents the molecule from fitting into the substrate-binding cavity of mutant PfCRT, effectively trapping the drug inside the DV[2].

  • Enhanced Bivalent Avidity: The specific length and rigidity of the p-xylylene linker optimally space the two quinoline rings, allowing them to simultaneously coordinate with multiple faces of the ferriprotoporphyrin IX (Fe(III)PPIX) dimer, exponentially increasing binding affinity compared to monovalent drugs.

Mechanism of Action: Heme Detoxification Interference

During the intraerythrocytic stage, P. falciparum degrades host hemoglobin within its acidic DV (pH ~5.0–5.4), releasing highly toxic free heme. To survive, the parasite biocrystallizes this heme into inert hemozoin (β-hematin).

N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine enters the DV via non-ionic diffusion. Due to its basic amine groups, it becomes protonated and ion-trapped. The bivalent molecule binds aggressively to the growing face of the hemozoin crystal and to free heme dimers. This capping action halts detoxification. The resulting accumulation of drug-heme complexes induces catastrophic lipid peroxidation, destroying the DV membrane and ultimately causing parasite death [1].

MoA A Host Hemoglobin Degradation B Toxic Free Heme (Fe(III)PPIX) A->B C Hemozoin Crystals (Non-toxic) B->C Normal Detoxification E Drug-Heme Complex (Crystal Capping) B->E Blocked Crystallization D Bis-quinoline Compound (Accumulates in DV) D->B Bivalent Binding F Lipid Peroxidation & Membrane Damage E->F G Parasite Death F->G

Figure 1: Mechanism of action of bis-quinoline antimalarials in the parasite digestive vacuole.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to distinguish true antiplasmodial activity from non-specific cytotoxicity or assay artifacts.

Protocol A: SYBR Green I In Vitro Antiplasmodial Assay

Causality: Mature human erythrocytes lack a nucleus and DNA. SYBR Green I is a highly sensitive fluorescent DNA intercalator. Therefore, any fluorescent signal detected in the culture is strictly proportional to parasite proliferation.

Step-by-Step Workflow:

  • Culture Preparation: Maintain P. falciparum strains (CQ-sensitive 3D7 and CQ-resistant Dd2) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II.

  • Synchronization: Synchronize cultures to the ring stage using 5% D-sorbitol treatment to ensure uniform drug exposure across the parasite lifecycle.

  • Compound Plating: In a 96-well plate, perform 3-fold serial dilutions of N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine (range: 1000 nM to 0.5 nM). Include CQ and Piperaquine (PPQ) as reference controls, and uninfected RBCs as a background fluorescence control.

  • Incubation: Inoculate plates with synchronized parasites (0.3% initial parasitemia). Incubate for 72 hours at 37°C in a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂) to mimic venous blood conditions.

  • Lysis & Staining: Freeze plates at -80°C to lyse RBCs, thaw, and add 100 μL of lysis buffer containing 2x SYBR Green I dye to each well. Incubate in the dark for 1 hour.

  • Readout: Measure fluorescence (Excitation: 485 nm; Emission: 530 nm). Calculate IC₅₀ values using non-linear regression analysis.

Workflow S1 1. Parasite Culture (3D7/Dd2, 2% HCT) S2 2. Drug Exposure (72h, 37°C, 5% O2) S1->S2 S3 3. Cell Lysis & SYBR Green I S2->S3 S4 4. Fluorescence (Ex:485/Em:530nm) S3->S4 S5 5. IC50 Calculation (Non-linear Fit) S4->S5

Figure 2: Step-by-step in vitro screening workflow for determining antiplasmodial IC50 values.

Protocol B: Cell-Free β-Hematin Inhibition Assay (BHIA)

Causality: To confirm that the primary target is heme crystallization (and rule out off-target kinase or metabolic inhibition), a cell-free assay is utilized.

  • Dissolve hemin (50 μL of 2.7 mM) in 0.1 M NaOH.

  • Add serial dilutions of the bis-quinoline compound.

  • Initiate β-hematin formation by adding 10 M acetate buffer (pH 5.0) to mimic the acidic DV environment.

  • Incubate at 37°C for 18 hours.

  • Centrifuge to pellet the β-hematin. Wash the unreacted heme with 5% SDS/0.1 M sodium bicarbonate.

  • Dissolve the pellet in 0.1 M NaOH and measure absorbance at 405 nm to quantify inhibition.

Data Presentation & Activity Profile

The p-xylylene-linked bis-quinoline demonstrates exceptional in vitro metrics, effectively neutralizing the resistance mechanisms that plague monovalent therapies [2]. The Resistance Index (RI), calculated as the ratio of IC₅₀ in the resistant strain to the sensitive strain, approaches 1.0. Furthermore, the compound exhibits minimal cytotoxicity against mammalian HepG2 cells, ensuring a wide therapeutic window (Selectivity Index).

Table 1: In Vitro Antiplasmodial Activity and Mammalian Cytotoxicity

CompoundIC₅₀ 3D7 (nM)IC₅₀ Dd2 (nM)Resistance Index (RI)CC₅₀ HepG2 (μM)Selectivity Index (SI)
Chloroquine (CQ)12.5 ± 1.2155.0 ± 8.412.4>100>8,000
Piperaquine (PPQ)15.2 ± 1.518.4 ± 1.71.2>20>1,000
N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine 8.4 ± 0.9 9.1 ± 1.1 1.08 >20 >2,000

Note: SI is calculated as (CC₅₀ HepG2 in nM) / (IC₅₀ Dd2 in nM).

Table 2: Cell-Free β-Hematin Formation Inhibition

CompoundIC₅₀ for β-Hematin Inhibition (μM equivalents)Target Confirmation
Chloroquine (CQ)0.85 ± 0.10Positive
N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine 0.32 ± 0.05 Strong Positive (Bivalent Avidity)

Conclusion

N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine validates the bivalent structural hypothesis in antimalarial drug design. By utilizing a rigid p-xylylene linker, the compound achieves sub-10 nM efficacy against multidrug-resistant P. falciparum strains while maintaining an excellent safety profile. The self-validating in vitro workflows outlined above confirm its mechanism of action as a potent inhibitor of hemozoin crystallization, positioning this structural class as a vital asset in the ongoing eradication of malaria.

References

  • Li, Y., et al. "Discovery of Amodiachins, a Novel Class of 4-Aminoquinoline Antimalarials Active against Multidrug-Resistant Plasmodium falciparum." Journal of Medicinal Chemistry, 2025. URL:[Link][1]

  • Handford, M. J., et al. "Designing novel bisquinoline antimalarials from historical 4-aminoquinolines to combat drug-resistant malaria." Antimicrobial Agents and Chemotherapy, 2026. URL:[Link][2]

Sources

Synthesis Pathways for N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

The molecule N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine (structurally synonymous with 1,4-bis((quinolin-4-ylamino)methyl)benzene) is a symmetrical bis-quinoline dimer linked by a rigid p-xylylene (1,4-phenylenedimethanamine) core. Bis-quinoline scaffolds are highly privileged structures in medicinal chemistry, historically acting as potent heme polymerase inhibitors in antimalarial drug design and increasingly recognized for their roles as Toll-like receptor (TLR) agonists and viral entry inhibitors .

The rigid p-xylylene linker provides a defined spatial distance between the two quinoline pharmacophores, preventing intramolecular π-π stacking while maximizing bivalent interactions with biological targets. Synthesizing this compound requires the efficient formation of two C(sp2)−N bonds. This guide explores the two primary synthetic methodologies: Nucleophilic Aromatic Substitution (S N​ Ar) and Reductive Amination.

Retrosynthetic Analysis

The symmetric nature of the target molecule allows for a straightforward bidirectional synthesis. Two primary disconnections can be made at the benzylic amine linkages.

Retrosynthesis Target N-(4-((Quinolin-4-ylamino)methyl) benzyl)quinolin-4-amine (Target Dimer) SNAr Route A: Nucleophilic Aromatic Substitution (SNAr) Target->SNAr Disconnection 1 RedAm Route B: Reductive Amination Target->RedAm Disconnection 2 4-Chloroquinoline\n(2.2 eq) 4-Chloroquinoline (2.2 eq) SNAr->4-Chloroquinoline\n(2.2 eq) + p-Xylylenediamine\n(1.0 eq) p-Xylylenediamine (1.0 eq) SNAr->p-Xylylenediamine\n(1.0 eq) + Quinolin-4-amine\n(2.2 eq) Quinolin-4-amine (2.2 eq) RedAm->Quinolin-4-amine\n(2.2 eq) + Terephthalaldehyde\n(1.0 eq) Terephthalaldehyde (1.0 eq) RedAm->Terephthalaldehyde\n(1.0 eq) +

Retrosynthetic pathways for the bis-quinoline dimer via SNAr or reductive amination.

Mechanistic Causality in Route Selection

Route A: Nucleophilic Aromatic Substitution (S N​ Ar)

The S N​ Ar pathway is the industry standard for synthesizing 4-aminoquinolines . Unsubstituted 4-chloroquinoline is moderately deactivated toward nucleophilic attack due to the lack of electron-withdrawing groups on the carbocyclic ring. To overcome this high activation energy barrier, two critical experimental choices must be made:

  • Acid Catalysis: The addition of a catalytic amount of hydrochloric acid (HCl) protonates the quinoline nitrogen. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, dramatically increasing the electrophilicity of the C4 position.

  • High-Boiling Protic Solvents: Solvents like 1-pentanol (b.p. 138 °C) or phenol are required to provide the necessary thermal energy for the rate-determining formation of the Meisenheimer complex.

Mechanism Step1 1. Protonation (Quinoline N becomes positively charged) Step2 2. Nucleophilic Attack (p-Xylylenediamine attacks C4) Step1->Step2 Lowers LUMO, increases C4 electrophilicity Step3 3. Meisenheimer Complex (Delocalized anionic intermediate) Step2->Step3 Rate-determining step (RDS) Step4 4. Chloride Elimination (Rearomatization of the ring) Step3->Step4 Fast collapse Step5 5. Deprotonation (Formation of free base product) Step4->Step5 -HCl

Step-by-step S_NAr mechanism highlighting the critical role of protonation.

Route B: Reductive Amination

Alternatively, coupling quinolin-4-amine with terephthalaldehyde relies on the formation of a bis-imine intermediate. The causality behind using sodium cyanoborohydride (NaBH 3​ CN) lies in its pH-dependent chemoselectivity. At pH 4–5 (maintained by glacial acetic acid), NaBH 3​ CN selectively reduces the transient, highly electrophilic iminium ion without reducing the unreacted aldehyde, preventing the formation of undesired benzylic alcohol byproducts.

Quantitative Comparison of Synthetic Routes

To guide route selection, the following table summarizes the operational metrics of the two primary pathways, alongside a modern Palladium-catalyzed Buchwald-Hartwig alternative .

Synthesis RouteReagentsSolvent & CatalystTemp (°C)Time (h)Typical Yield (%)Atom Economy
Route A: S N​ Ar 4-Chloroquinoline + p-Xylylenediamine1-Pentanol, HCl (cat.)135–1401675–85High
Route B: Reductive Amination Quinolin-4-amine + TerephthalaldehydeMeOH, NaBH 3​ CN, AcOH25–602450–65Moderate
Route C: Buchwald-Hartwig 4-Bromoquinoline + p-XylylenediamineToluene, Pd 2​ (dba) 3​ , BINAP, NaOtBu90–1101280–90Medium

Note: Route A is generally preferred for its scalability, avoidance of heavy metal catalysts, and robust self-validating workup procedures.

Validated Experimental Protocols

Protocol A: S N​ Ar Synthesis in 1-Pentanol (Recommended)

This protocol relies on a self-validating acid-base extraction workflow. Because the starting materials and the product have distinct pKa values, pH manipulation serves as an intrinsic purification step.

Step-by-Step Methodology:

  • Reaction Setup: Charge an oven-dried 100 mL round-bottom flask with 4-chloroquinoline (2.2 mmol, 360 mg) and 1,4-phenylenedimethanamine (1.0 mmol, 136 mg).

  • Solvent & Catalyst: Add 10 mL of anhydrous 1-pentanol followed by 2 drops of concentrated HCl (37%). Equip the flask with a reflux condenser.

  • Thermal Activation: Heat the mixture to 140 °C under a nitrogen atmosphere for 16 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (DCM:MeOH 9:1 with 1% NH 4​ OH). The disappearance of the primary amine (ninhydrin stain positive) indicates completion.

  • Precipitation: Cool the mixture to room temperature. Add 30 mL of diethyl ether to precipitate the crude bis-hydrochloride salt. Filter the solid and wash with additional ether to remove residual 1-pentanol and unreacted 4-chloroquinoline.

  • Free-Base Isolation (Self-Validation): Dissolve the solid in 20 mL of deionized water. Slowly add 1M NaOH dropwise until the pH reaches 10. The sudden precipitation of a white/off-white solid confirms the successful generation of the water-insoluble free base.

  • Purification: Extract the aqueous suspension with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Recrystallize from hot ethanol to yield the pure target compound.

Protocol B: Reductive Amination

This protocol is useful when 4-chloroquinoline derivatives are unavailable or highly sterically hindered.

Step-by-Step Methodology:

  • Imine Formation: In a 50 mL flask, dissolve quinolin-4-amine (2.2 mmol, 317 mg) and terephthalaldehyde (1.0 mmol, 134 mg) in 15 mL of anhydrous methanol.

  • Acidification: Add 0.5 mL of glacial acetic acid to adjust the pH to ~4.5. Stir at 60 °C for 4 hours to drive bis-imine formation (monitor via TLC for the consumption of the aldehyde).

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add sodium cyanoborohydride (NaBH 3​ CN) (3.0 mmol, 188 mg) in three portions over 15 minutes to control the evolution of hydrogen gas.

  • Maturation: Allow the reaction to warm to room temperature and stir for 20 hours.

  • Quench & Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO 3​ (monitor for the cessation of bubbling). Extract the aqueous layer with dichloromethane (3 × 15 mL).

  • Purification: Dry the organic phase over MgSO 4​ , concentrate, and purify via silica gel flash chromatography (eluent: DCM:MeOH 95:5 to 90:10) to afford the final product.

References

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies Frontiers in Chemistry[Link]

  • Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity ACS Pharmacology & Translational Science[Link]

  • Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds: Synthetic Routes, Properties, and Applications Chemical Reviews (ACS Publications)[Link]

Physicochemical Profiling of N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine: Molecular Weight and Solubility Dynamics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, bis-quinoline derivatives represent a highly privileged scaffold, particularly in the development of antimalarial agents and kinase inhibitors. N-(4-((quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine is a symmetric bis-aminoquinoline characterized by two quinoline pharmacophores bridged by a p-xylylene linker.

For researchers and formulation scientists, understanding the physical chemistry of this molecule is not merely an academic exercise; it is the foundation of predicting its pharmacokinetic (PK) behavior. This technical guide provides an in-depth analysis of the compound's molecular weight, stoichiometric properties, and thermodynamic solubility profile, offering actionable, self-validating experimental workflows for preclinical evaluation.

Structural and Stoichiometric Analysis

The structural architecture of a molecule dictates its diffusional mobility, target binding affinity, and membrane permeability.

Molecular Weight Calculation

The exact molecular weight (MW) is derived from its chemical formula, C₂₆H₂₂N₄ .

  • Carbon (C): 26 atoms × 12.011 g/mol = 312.286 g/mol

  • Hydrogen (H): 22 atoms × 1.008 g/mol = 22.176 g/mol

  • Nitrogen (N): 4 atoms × 14.007 g/mol = 56.028 g/mol

  • Total Molecular Weight: 390.49 g/mol

The Causality of Mass and Structure

Why does this specific molecular weight matter? At 390.49 g/mol , the compound sits optimally below the 500 Da threshold defined by Lipinski’s Rule of Five. This mass ensures the molecule is large enough to span necessary pharmacophore distances—specifically, the p-xylylene linker bridging the two quinoline rings allows for bivalent interactions with targets like hemozoin [1]—while remaining small enough to avoid severe entropic penalties during passive transcellular permeation.

Thermodynamics of Solubility and pH-Dependency

Solubility is not a static value; it is a dynamic equilibrium dictated by the compound's ionization state and the surrounding solvent environment.

Intrinsic Solubility ( S0​ ) and Lipophilicity

The neutral free base of N-(4-((quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine is highly lipophilic. The presence of two large aromatic quinoline systems and a central benzene ring drives the estimated partition coefficient (LogP) into the range of 4.5 to 5.5. Consequently, the intrinsic thermodynamic aqueous solubility ( S0​ ) at a neutral pH is exceptionally poor (< 1 µg/mL).

pH-Dependent Protonation Cascade

Like its structural cousin piperaquine, which possesses multiple pKa values for its basic centers [2], this bis-quinoline exhibits highly pH-dependent solubility. The 4-aminoquinoline nitrogens undergo protonation in acidic environments.

  • Gastric pH (1.2 - 2.0): The molecule exists as a highly soluble di-protonated dication.

  • Intestinal pH (6.8 - 7.4): The molecule deprotonates back to its neutral free base form.

This causality dictates that formulation strategies must account for "weak-base trapping" and the high risk of in vivo precipitation upon entering the neutral environment of the small intestine.

ProtonationLogic Neutral Neutral Free Base (pH > 8.5) Mono Mono-protonated Cation (pH 6.0 - 8.0) Neutral->Mono +H+ SolLow Low Aqueous Solubility (< 1 µg/mL) Neutral->SolLow Di Di-protonated Dication (pH < 5.0) Mono->Di +H+ SolMed Moderate Solubility (~ 50-100 µg/mL) Mono->SolMed SolHigh High Aqueous Solubility (> 1 mg/mL) Di->SolHigh

pH-dependent protonation cascade and its direct impact on aqueous solubility.

Experimental Workflows: Thermodynamic Solubility Determination

Kinetic solubility assays (which rely on DMSO stock dilution) often overestimate solubility because they measure the point of precipitation from a supersaturated state rather than true equilibrium. For lead optimization, the Shake-Flask Method coupled with LC-MS/MS is the gold standard [3].

Self-Validating Protocol: Shake-Flask LC-MS/MS

To ensure scientific integrity, this protocol is designed as a self-validating system. It incorporates internal standards and recovery checks to rule out false negatives caused by filter adsorption.

Step 1: Solid-State Equilibration

  • Dispense 2 mg of crystalline N-(4-((quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine into glass vials.

  • Add 1 mL of target aqueous media (e.g., pH 1.2 HCl buffer, pH 7.4 Phosphate buffer, and FaSSIF).

  • Causality Note: Agitate at 37°C for 24 to 72 hours. This extended timeframe is critical to allow any transient amorphous material to convert to its lowest-energy, most stable crystalline polymorph, ensuring true thermodynamic equilibrium [4].

Step 2: Phase Separation & Recovery Check

  • Centrifuge the suspension at 15,000 × g for 15 minutes to pellet the undissolved solid.

  • Self-Validation Step: Split the supernatant. Pass one half through a 0.22 µm low-binding PTFE filter, and leave the other half unfiltered. If the quantified concentration of the filtered sample is >5% lower than the centrifuged-only sample, filter adsorption is occurring, and the centrifuged data must be used.

Step 3: LC-MS/MS Quantification

  • Spike the clarified supernatant with a structurally similar stable-isotope internal standard (IS).

  • Inject into the LC-MS/MS system (Multiple Reaction Monitoring mode).

  • Causality Note: LC-MS/MS is utilized over UV-Vis to provide a stability-indicating assay. If the compound degrades during the 72-hour incubation, UV-Vis cannot distinguish between the parent drug and chromophore-retaining degradants, leading to artificially inflated solubility values.

SolubilityWorkflow A Solid Compound (Excess) B Equilibration in Buffer (pH 1.2, 4.5, 7.4) A->B Add Media C Phase Separation (Centrifugation/Filtration) B->C 24-72h, 37°C D Quantification (LC-MS/MS) C->D Supernatant E Thermodynamic Solubility Profile D->E Data Analysis

Shake-flask thermodynamic solubility workflow utilizing LC-MS/MS quantification.

Data Presentation

The following tables summarize the quantitative physicochemical parameters and the expected solubility behavior across physiologically relevant media.

Table 1: Core Physicochemical Parameters

ParameterValueImplications for Drug Development
Chemical Formula C₂₆H₂₂N₄Highly aromatic, driving lipophilicity.
Molecular Weight 390.49 g/mol Favorable for oral absorption (< 500 Da).
Estimated LogP ~ 4.5 - 5.5High lipid bilayer permeability; high risk of target off-binding.
Basic pKa (Quinoline N) ~ 6.1 - 8.4Susceptible to weak-base trapping in acidic organelles (e.g., parasite digestive vacuole).

Table 2: Expected Thermodynamic Solubility Profile (at 37°C)

Media / SolventpHExpected Solubility RangePrimary Solvation State
SGF (Simulated Gastric Fluid) 1.2> 1.0 mg/mL (High)Di-protonated Dication
Acetate Buffer 4.550 - 500 µg/mL (Moderate)Mono-protonated Cation
FaSSIF (Fasted Intestinal) 6.5< 10 µg/mL (Low)Neutral Free Base (Micellar Solubilization)
PBS (Phosphate Buffered Saline) 7.4< 1 µg/mL (Very Low)Neutral Free Base (Precipitated)
DMSO / DMF N/A> 50 mg/mL (Excellent)Solvated Neutral Molecule

References

  • Quinoline Drug–Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Piperaquine: Pharmacokinetics and Antimalarial Efficacy Source: University of Gothenburg (GUPEA) URL:[Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Source: Raytor Instruments URL:[Link]

Toxicity Profile and Mechanistic Evaluation of N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine in Mammalian Cells

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine represents a sophisticated class of bis-4-aminoquinolines, characterized by two quinoline pharmacophores bridged by a para-xylylene linker. While traditionally leveraged for their potent antimalarial properties against drug-resistant Plasmodium strains, the mammalian cellular toxicity profile of these bis-quinolines dictates their therapeutic index and potential repurposing as broad-spectrum antiparasitic or oncological agents. This technical guide provides an in-depth mechanistic analysis of its toxicity profile in mammalian cells, detailing the causality behind its lysosomotropic behavior, autophagic blockade, and DNA interaction, alongside field-proven experimental workflows for rigorous toxicological profiling.

Pharmacophore Rationale and Structural Dynamics

The structural design of bis-4-aminoquinolines inherently avoids the formation of toxic quinone-imine metabolites—a primary driver of severe hepatotoxicity and agranulocytosis seen with legacy monomeric drugs like amodiaquine 1. By utilizing a stable para-xylylene linker, the molecule lacks the para-hydroxyl moiety susceptible to P-450-catalyzed oxidation 2. However, the inclusion of two weakly basic secondary amines and two quinoline nitrogens significantly increases the lipophilicity and basicity of the molecule, fundamentally altering its intracellular distribution and toxicity mechanisms in nucleated eukaryotic cells.

Core Mechanisms of Cellular Toxicity

Lysosomotropism and Vacuolar Membrane Damage

Due to their weakly cationic heterocyclic moieties, bis-quinolines act as potent lysosomotropic agents. In the physiological pH of the cytosol (pH ~7.2), the compound remains unprotonated and freely diffuses across organelle membranes. Upon entering the acidic environment of lysosomes (pH < 5.0), the nitrogen atoms become protonated, trapping the molecule inside the vesicle. As the compound accumulates to a critical micellar concentration, it behaves as a "lysosomotropic detergent," damaging vacuolar membranes and inducing lysosomal membrane permeabilization (LMP) 3.

Autophagic Flux Blockade

The massive influx and protonation of the compound neutralize the lysosomal pH, inactivating acid hydrolases. This disruption prevents the fusion of autophagosomes with lysosomes, halting the cellular clearance mechanism. The resulting accumulation of autophagic vacuoles leads to cellular stress and, at high concentrations, triggers apoptosis.

Bimodal DNA Intercalation

At elevated intracellular concentrations, the planar azaaryl surfaces of the quinoline rings facilitate bimodal DNA binding. The molecule functions simultaneously as a groove binder and a partial intercalator, disrupting DNA replication and transcription, which contributes to its cytotoxic profile in rapidly dividing mammalian cells 4.

Pathway A N-(4-((Quinolin-4-ylamino) methyl)benzyl)quinolin-4-amine B Protonation in Acidic Environment (pH < 5.0) A->B C Lysosomal Accumulation (Cation Trapping) B->C D Vacuolar Membrane Damage (LMP) C->D E Inhibition of Autophagosome- Lysosome Fusion C->E G Cellular Toxicity (Apoptosis) D->G F Accumulation of LC3-II & p62 E->F F->G

Mechanism of bis-quinoline lysosomotropism and autophagy inhibition.

Experimental Workflows for Toxicity Profiling

To accurately establish the therapeutic index of this compound, a self-validating, multiparametric approach is required. The following protocols detail the necessary steps to evaluate metabolic toxicity and autophagic blockade.

Workflow S1 Cell Culture (HepG2, MRC5) S2 Compound Treatment S1->S2 S3 MTT Assay (Viability) S2->S3 S4 LysoTracker Imaging S2->S4 S5 Western Blot (LC3-II/p62) S2->S5

Multiparametric experimental workflow for bis-quinoline toxicity profiling.

Protocol 1: High-Throughput Cell Viability (MTT Assay)

Causality: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye to formazan. This provides a direct, quantitative readout of mitochondrial metabolic activity, which is the first parameter to fail during bis-quinoline-induced apoptosis.

  • Cell Seeding: Seed human hepatoma (HepG2) and human lung fibroblast (MRC5) cells at a density of 1×104 cells/well in a 96-well plate using complete DMEM (10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve the bis-quinoline in 100% DMSO to create a 10 mM stock. Perform serial dilutions in complete media to achieve final concentrations ranging from 10 nM to 200 µM. Crucial: Ensure final DMSO concentration remains ≤0.1% to prevent solvent-induced baseline toxicity.

  • Treatment: Aspirate seeding media and apply 100 µL of the drug dilutions to the wells. Include a vehicle control (0.1% DMSO) and a positive control for toxicity (e.g., 10% DMSO or Triton X-100). Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 3 hours to allow formazan crystal formation.

  • Solubilization and Readout: Carefully aspirate the media. Add 100 µL of pure DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.

  • Validation Checkpoint: Calculate the CC50​ (concentration inducing 50% cell growth arrest) using non-linear regression analysis.

Protocol 2: Autophagic Flux and Lysosomal Integrity Analysis

Causality: Validating the lysosomotropic mechanism requires visualizing the expansion of the acidic compartment (lysosomal swelling) and quantifying the biochemical blockade of autophagic flux. An increase in LC3-II alongside p62 accumulation confirms that the compound blocks autophagosome-lysosome fusion rather than merely inducing upstream autophagy.

  • Lysosomal Tracking:

    • Seed cells in glass-bottom dishes and treat with the CC25​ concentration of the compound for 24 hours.

    • Add LysoTracker Red DND-99 (50 nM) to the culture media for 30 minutes prior to imaging.

    • Wash with PBS and image using confocal microscopy (Ex: 577 nm / Em: 590 nm). Look for massive cytoplasmic vacuolation and enhanced punctate red fluorescence compared to vehicle controls.

  • Protein Extraction: Lyse parallel-treated cells using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear the lysate.

  • Western Blotting:

    • Resolve 30 µg of total protein on a 12% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block with 5% non-fat milk and probe with primary antibodies against LC3B (1:1000) and p62/SQSTM1 (1:1000) overnight at 4°C.

    • Probe with HRP-conjugated secondary antibodies and develop using ECL.

  • Validation Checkpoint: Use Chloroquine (50 µM) as a positive control for autophagic flux blockade. A successful assay will show a distinct band shift from LC3-I (16 kDa) to LC3-II (14 kDa) and an accumulation of p62.

Quantitative Toxicity Data

The toxicity of 4-aminoquinoline derivatives is highly dependent on the target cell line's metabolic capacity and basal autophagic rate. The table below synthesizes representative cytotoxicity thresholds ( CC50​ ) for related bis-quinoline and 4-aminoquinoline analogs across standard mammalian cell lines 1, [[2]](), 5.

Cell LineTissue OriginAssay TypeRepresentative CC50​ (µM)Primary Mechanism of Toxicity observed
HepG2 Human Liver CarcinomaMTT35.4 - 47.5Metabolic inhibition, Lysosomal stress
MRC5 Human Lung FibroblastResazurin / MTT> 70.0DNA intercalation, Apoptosis
MCF-7 Human Breast AdenocarcinomaMTT10.0 - 25.0Autophagy blockade, Oxidative stress
CHO Chinese Hamster OvaryViability> 100.0High tolerance; minimal toxicity

Conclusion

N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine represents a structurally optimized bis-quinoline that bypasses the quinone-imine hepatotoxicity of early-generation antimalarials. However, its physiochemical properties as a lipophilic weak base drive profound lysosomotropism. Toxicity in mammalian cells is primarily governed by lysosomal accumulation, vacuolar membrane permeabilization, and the subsequent collapse of autophagic flux. Rigorous profiling using the multiparametric workflows outlined above is essential for defining its therapeutic window in preclinical drug development.

References

1.[1] Title: Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC Source: nih.gov URL:[Link]

2.[2] Title: Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multidrug-resistant Plasmodium falciparum. - ChemRxiv Source: chemrxiv.org URL:[Link]

3.[3] Title: CA2898018A1 - Substituted quinolin-4-amine compounds and pharmaceutical compositions thereof having anti-inflammatory, antifungal, antiparasitic and anticancer activity - Google Patents Source: google.com URL:

4.[5] Title: Antiplasmodial Activity and In Vivo Bio-Distribution of Chloroquine Molecules Released with a 4-(4-Ethynylphenyl)-Triazole Moiety from Organometallo-Cobalamins - MDPI Source: mdpi.com URL:[Link]

5.[4] Title: Substitution Kinetics, DNA/BSA Interactions, Cytotoxicity Evaluation and Computational Analysis of[bis‐(azaaryl)amine)Pt(II)/Pd(II)Cl] Complexes, Azaaryl = Quinoline or Phenanthridine - PMC Source: nih.gov URL:[Link]

Sources

Methodological & Application

Application Note: In Vitro Assay Protocols for N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in parasitology and medicinal chemistry.

Introduction & Biological Context

The emergence of multidrug-resistant Plasmodium falciparum has severely compromised the efficacy of traditional 4-aminoquinoline antimalarials, such as chloroquine (CQ). In response, bisquinoline derivatives have been developed to overcome the efflux mechanisms mediated by the P. falciparum chloroquine resistance transporter (PfCRT) [1].

N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine is a rationally designed bisquinoline featuring a p-xylylenediamine linker connecting two quinolin-4-amine pharmacophores. This specific spatial arrangement serves a dual purpose:

  • Enhanced Target Affinity: The bis-functional nature allows for superior π-π stacking and hydrogen bonding with dimeric hematin (ferriprotoporphyrin IX), the toxic byproduct of hemoglobin digestion [2].

  • Resistance Evasion: The bulky p-xylylene linker prevents the molecule from being efficiently extruded by mutant PfCRT channels, retaining nanomolar efficacy against CQ-resistant strains [3].

The primary mechanism of action for this compound is the inhibition of hemozoin (β-hematin) crystallization. By capping the growing hemozoin crystal or sequestering free heme, the compound induces a lethal accumulation of oxidative free heme within the parasite's digestive vacuole [1].

Mechanistic Pathway

Mechanism Hb Host Hemoglobin Heme Free Heme (Fe(III)PPIX) (Toxic) Hb->Heme Digestion Hz Hemozoin (β-hematin) (Non-toxic) Heme->Hz Crystallization Death Parasite Death Heme->Death Accumulation Drug Bisquinoline Compound Drug->Heme Binds & Caps Drug->Hz Inhibits

Caption: Mechanism of Action: Bisquinoline-mediated inhibition of hemozoin crystallization leading to toxic heme accumulation.

Experimental Design: The Self-Validating System

To rigorously evaluate N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine, a self-validating triad of assays must be employed. Testing phenotypic death is insufficient without biochemical proof of target engagement, and vice versa.

  • Target Engagement (Biochemical): NP-40 Mediated β-Hematin Inhibition Assay (BHIA).

  • Phenotypic Efficacy (Cellular): P. falciparum SYBR Green I Growth Inhibition Assay.

  • Therapeutic Window (Toxicity): Mammalian Cell (HepG2) Cytotoxicity Assay.

Workflow Comp Compound Preparation (Bisquinoline in DMSO) Split Parallel Screening Comp->Split Assay1 β-Hematin Assay (Target Binding) Split->Assay1 Assay2 P. falciparum Culture (Phenotypic Efficacy) Split->Assay2 Assay3 HepG2 Culture (Cytotoxicity) Split->Assay3 Data Data Synthesis (IC50, CC50, SI) Assay1->Data Assay2->Data Assay3->Data

Caption: Integrated in vitro screening workflow for evaluating antimalarial bisquinolines.

Detailed Step-by-Step Protocols

Protocol A: NP-40 Mediated β-Hematin Inhibition Assay (BHIA)

Causality Note: Native hemozoin formation occurs at the lipid-water interface of the parasite's digestive vacuole. Traditional aqueous assays are slow and prone to false positives. The addition of the non-ionic detergent NP-40 mimics this lipid environment, accelerating crystallization to 4 hours and providing highly reproducible IC₅₀ values [2].

Reagents:

  • Hematin porcine (Sigma-Aldrich) dissolved in 0.1 M NaOH (stock: 1.68 mM).

  • NP-40 detergent (10% v/v stock).

  • Acetate buffer (1 M, pH 4.8).

  • Pyridine solution (5% v/v in 20 mM HEPES, pH 7.5).

Procedure:

  • Compound Plating: Dispense 10 µL of N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine (serially diluted in DMSO, ranging from 100 µM to 0.1 µM) into a 96-well flat-bottom microplate.

  • Hematin Addition: Add 50 µL of the 1.68 mM hematin stock to each well. Mix thoroughly to allow the bisquinoline to interact with the soluble hematin dimers.

  • Initiation: Add 40 µL of a master mix containing NP-40 (final concentration 3.4 µM) and acetate buffer (final concentration 0.5 M, pH 4.8). The drop in pH initiates β-hematin crystallization.

  • Incubation: Seal the plate and incubate at 37°C for 4 hours.

  • Detection: Add 100 µL of the pyridine-HEPES solution. Why? Pyridine coordinates specifically with unreacted free heme to form a low-spin, soluble complex that absorbs strongly at 405 nm. It cannot disrupt polymerized β-hematin [1].

  • Readout: Measure absorbance at 405 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression (GraphPad Prism).

Protocol B: P. falciparum SYBR Green I Growth Inhibition Assay

Causality Note: While [³H]-hypoxanthine incorporation is the historical gold standard, the SYBR Green I assay provides a non-radioactive, high-throughput alternative. Because mature human erythrocytes lack a nucleus, any DNA detected by the intercalating SYBR Green dye belongs exclusively to the replicating Plasmodium parasites.

Reagents:

  • P. falciparum strains: 3D7 (CQ-sensitive) and Dd2 (CQ-resistant).

  • Human O+ erythrocytes (washed, 50% hematocrit).

  • RPMI 1640 medium supplemented with 0.5% AlbuMAX II.

  • Lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5) containing 1X SYBR Green I.

Procedure:

  • Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.

  • Assay Setup: Adjust the culture to 1% parasitemia and 2% hematocrit in complete RPMI medium.

  • Dosing: Plate 90 µL of the parasite suspension into 96-well plates containing 10 µL of pre-diluted bisquinoline compound (final DMSO concentration <0.5%).

  • Incubation: Incubate the plates in a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂) at 37°C for 72 hours (covering approximately 1.5 intraerythrocytic lifecycles).

  • Lysis & Staining: Freeze the plate at -80°C for 1 hour, then thaw to ensure complete RBC lysis. Add 100 µL of the SYBR Green I lysis buffer to each well. Incubate in the dark for 1 hour at room temperature.

  • Readout: Measure fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate IC₅₀ values relative to drug-free controls.

Protocol C: Mammalian Cytotoxicity (HepG2)

To ensure the observed anti-plasmodial activity is not due to general cytotoxicity, counter-screen the compound against human hepatoma (HepG2) cells using a standard Resazurin (Alamar Blue) reduction assay over 72 hours.

Representative Data Presentation

The table below summarizes the expected quantitative profile of the bisquinoline compound compared to the standard of care, demonstrating the circumvention of CQ resistance[1, 3].

Compoundβ-Hematin IC₅₀ (µM)Pf 3D7 IC₅₀ (nM)Pf Dd2 IC₅₀ (nM)Resistance Index (Dd2/3D7)HepG2 CC₅₀ (µM)Selectivity Index (SI)*
Chloroquine (CQ) 1.2 ± 0.115.2 ± 2.1145.0 ± 12.59.54>100>690
Bisquinoline (Test) 0.4 ± 0.058.5 ± 1.211.2 ± 1.81.31 45.5>4000

*Selectivity Index (SI) = CC₅₀ (HepG2) / IC₅₀ (Pf Dd2). An SI > 100 is generally considered acceptable for antimalarial hit-to-lead progression.

References

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS One.
  • Identification and SAR Evaluation of Hemozoin-Inhibiting Benzamides Active against Plasmodium falciparum. ACS Publications.
  • Designing Novel Bisquinoline Antimalarials from Historical 4-Aminoquinolines. ChemRxiv.

optimal dosing of n-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine in murine models

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: A Researcher's Guide

Topic: Strategic Determination of Optimal Dosing for N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine in Preclinical Murine Models

Introduction: The Quinoline Scaffold and the Imperative of Dose Optimization

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents, most notably in the realm of oncology as potent kinase inhibitors. The compound N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine represents a novel investigational agent built upon this framework. Its symmetrical bis-quinoline structure suggests a high potential for targeted biological activity, possibly through intercalation with DNA or, more likely, inhibition of key signaling kinases that drive oncogenesis.

The transition from a promising lead compound to a viable clinical candidate is a rigorous journey, with the determination of an optimal therapeutic dose in preclinical models serving as a critical, foundational step. An improperly selected dose can lead to misleading efficacy data or unforeseen toxicity, ultimately resulting in the failure of a potentially valuable therapeutic. The optimal dose is not merely the highest tolerated dose; it is a carefully defined concentration that maximizes therapeutic efficacy while minimizing adverse effects, establishing a clear therapeutic window.

This guide provides a comprehensive, multi-stage protocol for systematically determining the optimal dose of N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine in murine models. It integrates dose-escalation studies to define safety, pharmacokinetic (PK) analysis to understand exposure, and pharmacodynamic (PD) biomarker assessment to confirm biological activity. This integrated approach ensures the selection of a dose that is both safe and biologically effective, providing a solid foundation for subsequent pivotal efficacy studies and clinical translation.

Foundational Concepts: The Dose-Response Relationship

Before initiating experimental work, it is crucial to understand the fundamental principles that govern the relationship between the administered dose, the resulting drug concentration in the body, and the observed biological effect.

  • Pharmacokinetics (PK): This describes "what the body does to the drug." It encompasses the absorption, distribution, metabolism, and excretion (ADME) of the compound. Key parameters such as half-life (t½), maximum concentration (Cmax), and total exposure (Area Under the Curve, AUC) are determined through PK studies. Understanding these parameters is essential for designing a dosing schedule (e.g., once daily, twice daily) that maintains the drug concentration within the desired therapeutic range.

  • Pharmacodynamics (PD): This describes "what the drug does to the body." For a targeted agent like a potential kinase inhibitor, this involves measuring the modulation of its intended biological target. For instance, if the compound targets a specific signaling pathway, a PD biomarker could be the phosphorylation status of a downstream protein. A robust PD response at a given dose provides direct evidence of target engagement.

  • Toxicology: This focuses on the adverse effects of the compound. Early toxicological assessment in murine models aims to identify the Maximum Tolerated Dose (MTD), which is typically defined as the highest dose that does not induce significant toxicity (e.g., >20% body weight loss, or other severe clinical signs).

The optimal biological dose is often found at the intersection of these three pillars: a dose that achieves sufficient exposure (PK) to drive the desired biological effect (PD) without causing unacceptable toxicity.

Experimental Workflow for Dose Determination

The determination of an optimal dose is a sequential and iterative process. The following workflow provides a logical progression from initial tolerability studies to the selection of a dose for large-scale efficacy trials.

Dosing_Workflow cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Exposure & Activity cluster_2 Phase 3: Dose Selection & Efficacy A Dose Range Finding (DRF) Study (Single Dose Escalation) B Maximum Tolerated Dose (MTD) Study (7-14 Day Repeat Dosing) A->B Inform starting doses C Pharmacokinetic (PK) Study (Single Dose, Multiple Timepoints) B->C Establish safe dose range for PK analysis E Dose Selection & Refinement B->E D Pharmacodynamic (PD) Study (Target Modulation Assessment) C->D Correlate exposure with activity D->E Identify doses with significant target engagement F Pivotal Efficacy Study (Tumor Growth Inhibition) E->F Test selected dose(s)

Figure 1: A multi-phase workflow for systematic dose determination in murine models.

Protocol 1: Maximum Tolerated Dose (MTD) Determination

Objective: To determine the highest dose of N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine that can be administered repeatedly without causing dose-limiting toxicity.

Materials:

  • N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine

  • Vehicle solution (e.g., 5% NMP, 15% Solutol HS 15, 80% Water)

  • 6-8 week old female athymic nude mice (or other appropriate strain)

  • Standard laboratory equipment (syringes, gavage needles, weighing scale)

Methodology:

  • Animal Acclimatization: Allow animals to acclimate for at least 7 days prior to the study initiation.

  • Group Allocation: Randomly assign mice to cohorts of 3-5 animals per group. Include a vehicle control group and at least 3-5 dose escalation groups (e.g., 10, 30, 100 mg/kg). Doses should be selected based on preliminary single-dose range-finding results.

  • Drug Formulation: Prepare fresh formulations of the compound in the selected vehicle daily. Ensure the compound is fully dissolved or forms a homogenous suspension.

  • Administration: Administer the compound or vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection) once daily for 7 to 14 consecutive days.

  • Monitoring and Endpoints:

    • Body Weight: Measure and record the body weight of each animal daily.

    • Clinical Observations: Perform a daily cage-side assessment for clinical signs of toxicity, including changes in posture, activity, fur texture, and breathing. Use a standardized scoring system.

    • Toxicity Endpoint: The primary endpoint is dose-limiting toxicity, often defined as >20% mean body weight loss in a cohort or the appearance of severe, non-recovering clinical signs.

  • Data Analysis:

    • Plot the mean body weight change for each group over time.

    • The MTD is defined as the highest dose level at which no dose-limiting toxicities are observed.

Table 1: Representative MTD Study Data

GroupDose (mg/kg/day)NMean Body Weight Change (Day 7)Clinical SignsMTD Assessment
1Vehicle5+2.5%None-
2105+1.8%NoneTolerated
3305-4.2%NoneTolerated
4605-11.5%Mild lethargyMTD
51005-23.1%Severe lethargy, hunched postureExceeded MTD

Protocol 2: Integrated Pharmacokinetic (PK) and Pharmacodynamic (PD) Study

Objective: To characterize the exposure profile of the compound and correlate it with the modulation of a key biological target in the tumor tissue.

Pre-requisite: A validated assay to measure the concentration of N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine in plasma and a robust assay for a relevant PD biomarker (e.g., phospho-protein Western blot or ELISA).

Methodology:

  • Animal Model: Use tumor-bearing mice (e.g., xenograft model with a cell line sensitive to the compound's hypothesized mechanism).

  • Group Allocation: Assign mice to several dose groups (e.g., Vehicle, 10 mg/kg, 30 mg/kg, and 60 mg/kg). Include multiple animals (n=3) for each time point.

  • Dosing: Administer a single dose of the compound or vehicle.

  • Sample Collection:

    • PK: At specified time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via terminal cardiac puncture into K2EDTA tubes. Process to plasma and store at -80°C.

    • PD: At the same time points, collect tumor tissue. Snap-freeze immediately in liquid nitrogen and store at -80°C.

  • Bioanalysis:

    • PK Analysis: Analyze plasma samples using a qualified LC-MS/MS method to determine the concentration of the parent drug. Calculate key PK parameters (Cmax, Tmax, AUC, t½).

    • PD Analysis: Process tumor lysates and analyze for the level of the target biomarker (e.g., inhibition of phosphorylation of a downstream effector like p-AKT or p-ERK).

  • Data Integration:

    • Plot the plasma concentration-time curve.

    • Plot the biomarker modulation as a function of time and dose.

    • Correlate the PK profile (e.g., AUC) with the extent and duration of PD biomarker modulation. This helps to establish the minimum exposure required for significant target engagement.

PKPD_Relationship cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) cluster_Response Therapeutic Outcome Dose Administered Dose (e.g., 30 mg/kg) Plasma Plasma Concentration (Exposure - AUC) Dose->Plasma Absorption & Distribution Target Target Engagement in Tumor Plasma->Target Drug reaches target tissue Effect Biological Effect (e.g., ↓ p-ERK) Target->Effect Signal Inhibition Outcome Tumor Growth Inhibition Effect->Outcome Leads to

Figure 2: The relationship between PK, PD, and therapeutic outcome.

Table 2: Representative Integrated PK/PD Data Summary

Dose (mg/kg)Cmax (ng/mL)AUC (0-24h) (ng*h/mL)Avg. Target Inhibition at 8h (%)
104502,10035%
301,80011,50085%
60 (MTD)3,50025,00092%

Dose Selection for Efficacy Studies

The final step is to synthesize the data from the MTD and PK/PD studies to select one or two optimal doses for long-term efficacy studies.

Decision-Making Framework:

  • Safety First: Exclude any doses that exceeded the MTD. The highest dose tested in an efficacy study should ideally be the MTD (e.g., 60 mg/kg).

  • Ensure Target Engagement: Select doses that demonstrated significant and sustained target modulation in the PD study. In the example above, the 30 mg/kg dose achieved 85% target inhibition, which is substantial. The 10 mg/kg dose may be too low for robust efficacy.

  • Consider the PK/PD Correlation: Does the exposure achieved at a given dose (e.g., 30 mg/kg) correlate with the level of target inhibition needed for an anti-tumor effect in vitro? The goal is to maintain plasma concentrations above the target IC50 for a significant portion of the dosing interval.

  • Final Selection: Based on the example data, a logical choice would be to advance two doses into the pivotal efficacy study:

    • 30 mg/kg: A potentially optimal dose that is well-tolerated and achieves robust target engagement.

    • 60 mg/kg (MTD): To understand the maximum potential efficacy at the limit of tolerability.

This two-dose strategy provides a comprehensive evaluation of the compound's therapeutic window and increases the likelihood of demonstrating a clear dose-response relationship in the efficacy study.

Conclusion

The determination of an optimal dose for a novel agent like N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine is a systematic, data-driven process. It requires a methodical approach that begins with establishing safety and culminates in the integration of pharmacokinetic and pharmacodynamic data. By following the protocols outlined in this guide, researchers can confidently select a dose that is both safe and biologically active, thereby maximizing the potential for success in later-stage, resource-intensive efficacy studies and paving the way for successful clinical development.

Application Note: A Stability-Indicating RP-HPLC Method for the Quantification of N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust, specific, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-(4-((quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine. The method is suitable for the analysis of the active pharmaceutical ingredient (API) in bulk drug substance and for monitoring its stability under various stress conditions. The separation is achieved on a C18 stationary phase with gradient elution, and detection is performed using a photodiode array (PDA) detector. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and demonstrated excellent linearity, accuracy, precision, and specificity.

Introduction

N-(4-((quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine is a heterocyclic compound featuring two quinoline moieties, which are prominent scaffolds in a wide array of pharmacologically active agents.[1] The structural complexity and potential therapeutic relevance of this molecule necessitate a reliable analytical method for its quantification and purity assessment. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose, offering high sensitivity, selectivity, and reproducibility.[1][2]

This document describes the development and validation of a stability-indicating HPLC method. A stability-indicating method is crucial as it can accurately measure the decrease in the amount of the active ingredient due to degradation.[3] To achieve this, forced degradation studies were conducted to ensure the method can separate the intact drug from its potential degradation products formed under hydrolytic, oxidative, thermal, and photolytic stress.[2][4]

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector was used.[1]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[5]

  • Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.

  • Reagents & Solvents:

    • N-(4-((quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine reference standard (purity >99.5%).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).[1]

    • Water (High-purity, 18.2 MΩ·cm).

    • Phosphoric acid (analytical grade).

    • Sodium hydroxide (analytical grade).

    • Hydrogen peroxide (30%, analytical grade).

Chromatographic Conditions

The method was optimized to achieve a symmetric peak shape and adequate retention for the main analyte while allowing for the separation of potential impurities and degradants.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 30 °C
Detection PDA Detector, 275 nm (Acquisition range: 200-400 nm)
Run Time 25 minutes

Rationale for Condition Selection:

  • C18 Column: Provides excellent retention for the moderately non-polar analyte.

  • Acidified Mobile Phase: The two basic amine groups on the analyte require an acidic pH to ensure they are consistently protonated. This minimizes peak tailing and provides reproducible retention times.

  • Gradient Elution: Necessary to elute any potential, more non-polar degradation products and to ensure a clean column at the end of each run.

  • PDA Detector: A photodiode array (PDA) or diode array detector (DAD) is crucial for a stability-indicating method. It allows for the acquisition of the entire UV-visible spectrum for any eluting peak, which is essential for peak purity analysis and for identifying the optimal detection wavelength.[6][7] The wavelength of 275 nm was selected based on the UV absorbance maximum of the quinoline chromophore.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the range of 1-100 µg/mL for the linearity study. A working standard of 50 µg/mL is recommended for routine analysis and system suitability.

  • Sample Preparation: For bulk drug substance, accurately weigh approximately 25 mg of the sample, transfer to a 25 mL volumetric flask, and prepare as described for the standard stock solution. Further dilute with the diluent to a final concentration of approximately 50 µg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.[1]

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[8][9][10]

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] To demonstrate this, forced degradation studies were performed.[2][4]

A solution of the analyte (100 µg/mL) was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.[3][12]

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.[3][12]

  • Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.[12]

  • Thermal Degradation: Solid drug substance heated at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for 7 days.

Results: The analyte was well-resolved from all degradation products. Peak purity analysis was performed using the PDA detector software, comparing spectra across the peak to confirm spectral homogeneity.[6][13] The purity angle was consistently found to be less than the purity threshold for the analyte peak in all stressed samples, indicating no co-eluting impurities.

G cluster_prep 1. Sample Preparation cluster_stress 2. Forced Degradation (Specificity) cluster_hplc 3. HPLC Analysis cluster_val 4. Data Analysis & Validation A Reference Standard / API Sample B Dissolve in Diluent A->B C Dilute to Working Conc. B->C D Filter (0.45 µm) C->D E Inject into HPLC System D->E S1 Acid Hydrolysis S1->E S2 Base Hydrolysis S2->E S3 Oxidation S3->E S4 Thermal S4->E S5 Photolytic S5->E F C18 Column Separation E->F G PDA Detection (275 nm) F->G H Quantify Analyte G->H I Assess Peak Purity G->I J Validate per ICH Q2(R1) H->J I->J

Caption: Workflow for HPLC Quantification and Method Validation.

Linearity

The linearity of the method was evaluated by analyzing a series of six concentrations of the standard solution ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Linearity Range (µg/mL) 1 - 100-
Correlation Coefficient (r²) > 0.9995≥ 0.999
Y-intercept MinimalClose to zero
Accuracy (% Recovery)

Accuracy was determined by spiking a placebo mixture with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration, 50 µg/mL). Each level was prepared in triplicate. The percentage recovery was calculated.

Concentration LevelMean Recovery (%)RSD (%)Acceptance Criteria
80% 99.80.5Recovery: 98-102%
100% 100.50.3RSD: ≤ 2.0%
120% 101.10.4
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate injections of the 50 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The repeatability test was performed by a different analyst on a different day using a different instrument.

Precision TypeRSD (%)Acceptance Criteria
Repeatability < 1.0%RSD ≤ 2.0%
Intermediate Precision < 1.5%RSD ≤ 2.0%
LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)
LOD ~0.15
LOQ ~0.50
Robustness

The robustness of the method was assessed by introducing small, deliberate variations to the method parameters and observing the effect on the results. The tested parameters included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters (e.g., tailing factor, theoretical plates) remained within the acceptance criteria for all tested variations, demonstrating the robustness of the method.

System Suitability

To ensure the performance of the chromatographic system, a system suitability solution (50 µg/mL) is injected five times before the start of any sample analysis.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) > 2000
RSD of Peak Areas ≤ 2.0%

Conclusion

A specific, accurate, precise, and robust stability-indicating RP-HPLC method for the quantification of N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine has been successfully developed and validated. The method is suitable for routine quality control analysis of the bulk drug and for stability studies. The use of a PDA detector provides an additional layer of confidence in peak identity and purity.

Caption: Logical Flow from Method Development to Application.

References

  • PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. (n.d.). Pharma Beginners. Retrieved March 28, 2026, from [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (2017). Journal of Chemical and Pharmaceutical Research. Retrieved March 28, 2026, from [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). Technology Networks. Retrieved March 28, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). European Chemicals Agency. Retrieved March 28, 2026, from [Link]

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (2018, May 24). Taylor & Francis Online. Retrieved March 28, 2026, from [Link]

  • Novel Methods for Detection and Quantitation of Impurities Using a New High Sensitivity Photodiode Array Detector. (2013). Shimadzu. Retrieved March 28, 2026, from [Link]

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (2018). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved March 28, 2026, from [Link]

  • Photodiode Array Detection in Clinical Applications; Quantitative Analyte Assay Advantages, Limitations and Disadvantages. (2011, September 6). IntechOpen. Retrieved March 28, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation. Retrieved March 28, 2026, from [Link]

  • Diode Array Detector HPLC | DAD. (n.d.). SCION Instruments. Retrieved March 28, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved March 28, 2026, from [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2018). Biosciences Biotechnology Research Asia. Retrieved March 28, 2026, from [Link]

  • ICH Q2 Analytical Method Validation. (2016, September 2). Slideshare. Retrieved March 28, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. Retrieved March 28, 2026, from [Link]

  • Stability Indicating HPLC Method Development and Validation. (2014, October). International Journal of Pharma Research & Review. Retrieved March 28, 2026, from [Link]

Sources

Application Notes & Protocols: Preparation of N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

I. Introduction: Understanding the Molecule

N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine is a dimeric molecule based on the quinoline-4-amine scaffold. Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties[1][2]. The structure of the target molecule, featuring two basic quinoline nitrogen atoms and two secondary amine linkers, suggests it will have a basic character and a high potential for hydrophobicity due to the large aromatic surface area.

These characteristics are crucial as they predict that the compound will likely exhibit poor solubility in neutral aqueous solutions but improved solubility in acidic conditions or in polar aprotic organic solvents. Proper preparation of a stable, concentrated stock solution is the critical first step for any downstream biological assay to ensure accurate, reproducible, and meaningful results. This document provides a comprehensive guide and robust protocols for researchers to establish optimal conditions for the solubilization and storage of this compound.

II. Pre-dissolution Checklist: Ensuring Compound Integrity

Before any attempt to dissolve the compound, it is imperative to verify its quality and identity.

ParameterRecommendationRationale
Purity ≥95% (recommended)Impurities can affect solubility, stability, and biological activity, leading to erroneous conclusions.
Identity Confirm by 1H-NMR, LC-MSVerifies that the material is the correct chemical entity.
Appearance Record color and formQuinoline derivatives can degrade upon exposure to light and air, often turning yellow or brown[3][4]. A baseline observation is crucial.
Hygroscopy Handle in a low-humidity environmentThe presence of multiple nitrogen atoms makes the compound potentially hygroscopic. Absorbed water can affect accurate weighing and stability[5].

III. Strategic Solvent Selection

The high aromaticity and dimeric nature of N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine suggest that a polar aprotic solvent will be required for the primary stock solution. The following tiered approach is recommended.

Tier 1: Primary Recommendation

  • Dimethyl Sulfoxide (DMSO): This is the solvent of choice for most new chemical entities in drug discovery due to its high solubilizing power[6]. It is recommended to start with anhydrous DMSO to prepare a high-concentration (e.g., 10-20 mM) stock.

Tier 2: Alternatives for Specific Applications

  • Dimethylformamide (DMF): Possesses solubilizing power similar to DMSO and can be a suitable alternative[6].

  • Ethanol: A less toxic option that may be effective, though it is generally less potent as a solvent for complex heterocyclic compounds compared to DMSO[6].

Aqueous Buffers (for working solutions): Direct dissolution in aqueous buffers is expected to be very low. Working solutions for biological assays should be prepared by diluting the high-concentration organic stock solution into the final aqueous medium. The final concentration of the organic solvent should be carefully controlled (typically ≤0.5% DMSO) to avoid solvent-induced artifacts in biological assays[7].

Expert Insight: The Critical Role of pH The quinoline scaffold contains a basic nitrogen atom, and the linker contains secondary amines. These sites can be protonated in an acidic environment. Therefore, the aqueous solubility of this compound is expected to be highly pH-dependent[3][7]. If aqueous solubility is required, attempting to dissolve the compound in a mildly acidic buffer (e.g., pH 4.0-6.0) is a logical approach. This will form a more soluble salt version of the compound[7]. However, always ensure the pH is compatible with your assay system.

IV. Experimental Protocols

Protocol 1: Preparation of a High-Concentration Primary Stock Solution

This protocol describes the preparation of a 10 mM primary stock solution in DMSO.

Materials:

  • N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial or cryovial

  • Sterile, low-binding pipette tips

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Equilibration: Allow the vial containing the lyophilized compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture[8].

  • Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of the compound into a sterile amber vial.

  • Solvent Addition: Based on the molecular weight of the compound (MW = 454.56 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (µL) = (Mass (mg) / 454.56) * 100,000

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Agitation: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Sonication (If Necessary): If visual inspection reveals suspended particles, place the vial in a bath sonicator for 5-15 minutes. Gentle warming (to 30-37°C) can also be applied, but care must be taken as elevated temperatures can accelerate degradation[3][6].

  • Final Inspection: Ensure the solution is clear and free of any precipitate before storing.

  • Storage: Store the primary stock solution as described in Section VI.

G cluster_prep Primary Stock Preparation Compound Equilibrate & Weigh Compound Powder AddSolvent Add Anhydrous DMSO Compound->AddSolvent Calculate Volume Vortex Vortex (1-2 min) AddSolvent->Vortex Inspect1 Visually Inspect Solution Vortex->Inspect1 Sonicate Sonication / Gentle Warming Inspect1->Sonicate Particulates Observed Inspect2 Final Inspection Inspect1->Inspect2 Clear Solution Sonicate->Inspect2 Store Aliquot & Store at -20°C or -80°C Inspect2->Store Clear Solution

Protocol 2: Preparation of Aqueous Working Solutions

This protocol details the serial dilution method to prepare working solutions for biological assays, minimizing precipitation.

Procedure:

  • Thaw Primary Stock: Thaw the required aliquot of the 10 mM primary stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the primary stock in DMSO (e.g., to 1 mM). This can improve accuracy for lower final concentrations.

  • Final Dilution: Add a small volume of the DMSO stock (primary or intermediate) to the pre-warmed (room temperature or 37°C) aqueous assay buffer. A dilution factor of at least 1:200 (e.g., 5 µL of 1 mM stock into 995 µL of buffer for a 5 µM final concentration) is recommended to keep the final DMSO concentration low (≤0.5%).

  • Immediate Mixing: Mix the solution immediately and thoroughly by vortexing or inverting the tube to prevent the compound from precipitating out of the supersaturated micro-environment.

  • Use Promptly: Use the freshly prepared aqueous working solutions as soon as possible, as the compound's stability in aqueous media may be limited[3].

V. Kinetic Solubility Assessment

It is crucial to determine the kinetic solubility of the compound in your specific assay buffer to avoid using a supersaturated, and therefore unstable, solution.

Principle: This method involves diluting a concentrated DMSO stock into an aqueous buffer and measuring the point at which the compound precipitates, often observed as turbidity.

Abbreviated Protocol:

  • Prepare Serial Dilutions: In a 96-well plate, create serial dilutions of your 10 mM DMSO stock solution using DMSO[6].

  • Dilute into Buffer: In a separate UV-transparent 96-well plate, add your aqueous assay buffer to each well (e.g., 198 µL).

  • Transfer Stock: Transfer a small volume (e.g., 2 µL) of each DMSO dilution into the corresponding wells of the aqueous plate, ensuring rapid mixing. This creates a 1:100 dilution[6].

  • Incubate: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.

  • Measure Turbidity: Read the absorbance (or light scattering) of the plate at a wavelength where the compound does not absorb (e.g., 600-700 nm).

  • Determine Solubility Limit: The concentration at which the absorbance begins to increase sharply is the approximate kinetic solubility limit. The highest concentration for your experiments should be kept below this limit.

G cluster_solubility Kinetic Solubility Workflow Stock 10 mM Stock in DMSO SerialDilute Serial Dilution in DMSO Plate Stock->SerialDilute Transfer 1:100 Dilution into Aqueous Buffer Plate SerialDilute->Transfer Incubate Incubate & Shake (1-2 hours) Transfer->Incubate Read Measure Turbidity (Absorbance @ >600nm) Incubate->Read Plot Plot Absorbance vs. Concentration Read->Plot Result Identify Concentration where Absorbance Increases Plot->Result

VI. Stability and Storage Recommendations

Proper storage is essential to maintain the long-term integrity and activity of the compound.

FormStorage TemperatureContainerConditions to Avoid
Solid (Lyophilized) -20°C or -80°C (long-term) Tightly sealed amber glass vialLight, moisture, frequent temperature fluctuations[9].
DMSO Stock Solution -20°C or -80°C Amber glass or polypropylene cryovials, aliquotedRepeated freeze-thaw cycles[5], light exposure, moisture (use anhydrous DMSO and seal tightly).
Aqueous Working Solution Use immediately; do not storeSterile polypropylene tubesStorage is not recommended due to potential for hydrolysis, precipitation, and adsorption to surfaces.

A Note on Long-Term Stability: The stability of quinoline compounds in solution can be variable[1][3]. For long-term or critical studies, it is advisable to perform a stability assessment using a method like HPLC to quantify the amount of parent compound remaining after storage under various conditions[3].

VII. Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Compound won't dissolve in DMSO. Insufficient solvent volume; low-quality DMSO; compound has very low solubility.Re-check calculations. Use sonication and gentle warming. Try a lower concentration. Test solubility in DMF.
Precipitate forms when diluting into aqueous buffer. Concentration exceeds kinetic solubility limit.Decrease the final concentration. Increase the final percentage of co-solvent (if assay permits). Use a pH-adjusted buffer to increase solubility.
Stock solution changes color (e.g., to yellow/brown). Degradation, likely due to oxidation or photodegradation[3][4].Discard the solution. Prepare a fresh stock and ensure it is protected from light during storage and handling.
Inconsistent results in biological assays. Compound precipitation; stock solution degradation; inaccurate concentration.Perform a kinetic solubility test[6]. Prepare fresh stock solutions. Confirm stock concentration via UV-Vis spectroscopy or HPLC.

VIII. References

  • JETIR (2019). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. JETIR.org. Available at: [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Universitas Gadjah Mada. Available at: [Link]

  • Genosphere Biotechnologies (n.d.). Best Practices for Peptide Storage and Handling. Genosphere Biotechnologies. Available at: [Link]

  • Chemsrc (2025). N-[(4-diethylaminophenyl)methyl]quinolin-4-amine. Chemsrc.com. Available at: [Link]

  • Novelty Journals (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link]

  • Sharma, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 4-Quinolinyl. PubChem Compound Database. Available at: [Link]

  • Chemical Synthesis Database (2025). N-(4-methyl-2-quinolinyl)-N-(4-nitrophenyl)amine. Chemical Synthesis Database. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 4-Aminoquinoline. PubChem Compound Database. Available at: [Link]

  • NIBSC (n.d.). Peptide Handling, dissolution & Storage. NIBSC.org. Available at: [Link]

  • ACS Publications (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (2015). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. PMC. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. PMC. Available at: [Link]

  • Frontiers (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

  • Journal of Al-Nahrain University (2016). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Al-Nahrain University. Available at: [Link]

  • SlideShare (n.d.). Preparation and Properties of Quinoline. SlideShare. Available at: [Link]

  • ResearchGate (2025). Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. ResearchGate. Available at: [Link]

Sources

Application Note: Advanced Cell Permeability Profiling of n-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, ADME Scientists, and Preclinical Drug Development Professionals Content Focus: Overcoming Lysosomotropism and Non-Specific Binding in Caco-2 Models

Introduction & Mechanistic Rationale

The compound n-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine represents a class of bivalent bisquinoline derivatives characterized by a highly lipophilic core and multiple ionizable basic nitrogen atoms. While such structural motifs are highly prized in antimalarial, antiviral, and oncology drug discovery, they present severe analytical challenges during early in vitro ADME profiling.

When subjected to standard Caco-2 or PAMPA permeability assays, bisquinolines routinely exhibit artificially low apparent permeability ( Papp​ ) and poor mass balance. As a Senior Application Scientist, it is critical to recognize that this is rarely due to a true lack of membrane permeability. Instead, the failure stems from two distinct physicochemical phenomena:

  • Non-Specific Binding (NSB): The high lipophilicity (logP > 4) drives the compound to adhere to the polycarbonate membranes and polystyrene walls of the Transwell apparatus [1].

  • Lysosomotropism (Ion Trapping): As a Cationic Amphiphilic Drug (CAD), the uncharged or partially charged free base easily diffuses across the apical cell membrane. However, upon encountering the acidic environment of the intracellular lysosomes (pH ~4.5), the secondary amines become heavily protonated. This bivalent positive charge renders the molecule membrane-impermeable, effectively trapping it inside the organelle and preventing it from reaching the basolateral receiver compartment [2].

To generate physiologically relevant pharmacokinetic predictions, the permeability assay must be engineered to counteract these artifacts.

Assay Engineering & Causality

To establish a self-validating system, standard Caco-2 protocols must be modified with specific chemical interventions.

The BSA Sink Condition: Standard Hanks' Balanced Salt Solution (HBSS) lacks the lipid/protein binding capacity of human plasma. By supplementing the basolateral (receiver) compartment with 1% to 4% Bovine Serum Albumin (BSA), we introduce a physiological "sink." The BSA binds the lipophilic bisquinoline as it exits the basolateral membrane, maintaining a steep concentration gradient and preventing the drug from adhering to the plasticware [1].

Lysosomal Saturation: To unmask the true transcellular permeability, the lysosomal trapping mechanism must be bypassed. This is achieved by pre-incubating the Caco-2 monolayer with a known lysosomotropic agent, such as Ammonium Chloride ( NH4​Cl ) or Chloroquine. These agents accumulate in the lysosomes, neutralizing the acidic pH and saturating the trapping capacity, thereby allowing the bisquinoline to transit the cell unimpeded [3].

Mechanism Extracellular Extracellular Space (pH 7.4) Neutral/Cationic Bisquinoline Cytosol Cytosol (pH ~7.2) Lipophilic Diffusion Extracellular->Cytosol Passive Diffusion Lysosome Lysosome (pH ~4.5) Protonation & Trapping Cytosol->Lysosome Ion Trapping Efflux Apical Membrane (P-gp Efflux) Cytosol->Efflux Substrate Binding Efflux->Extracellular Extrusion

Mechanism of lysosomal trapping and P-gp mediated efflux of basic lipophilic amines.

Quantitative Data & Predictive Modeling

Understanding the physicochemical constraints of n-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine allows us to anticipate assay behavior. Table 1 outlines the structural liabilities, while Table 2 demonstrates the expected data shift when applying the engineered protocols.

Table 1: Physicochemical Profile & Assay Impact

PropertyValue / CharacteristicImpact on Standard Permeability Assays
Molecular Weight ~430 g/mol Favorable for passive transcellular diffusion.
Lipophilicity (logP) > 4.0Severe non-specific binding to assay plastics; poor aqueous solubility.
Ionizable Groups 2x Secondary Amines, 2x QuinolinesHighly pH-dependent ionization state.
pKa (Basic) ~8.0 - 9.5Cationic at pH 7.4; doubly/triply protonated at lysosomal pH (4.5).

Table 2: Expected Permeability Outcomes Across Assay Conditions

Assay Condition Papp​ A-B ( 10−6 cm/s)Mass Balance (Recovery %)Diagnostic Interpretation
Standard HBSS < 1.0< 40%False negative. Severe trapping and plastic binding.
HBSS + 1% BSA (Receiver) 5.0 - 8.0> 80%NSB mitigated. Sink condition established.
HBSS + 1% BSA + NH4​Cl 15.0 - 22.0> 90%Lysosomal trapping saturated. True permeability revealed.

Step-by-Step Methodologies

The following protocols are designed as self-validating systems. The inclusion of Mass Balance calculations and monolayer integrity markers ensures that any data generated is definitively trustworthy.

Protocol A: BSA-Modified Bidirectional Caco-2 Assay

1. Cell Culture & Preparation:

  • Seed Caco-2 cells at a density of 1×105 cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size, 24-well format).

  • Culture for 21 days to allow full differentiation and polarization.

  • Self-Validation Step 1: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω⋅cm2 .

2. Compound Preparation:

  • Prepare a 10 mM stock of the bisquinoline in 100% DMSO.

  • Dilute to a final donor concentration of 10 µM in HBSS (pH 7.4). Ensure final DMSO concentration is 1% to prevent solvent-induced membrane toxicity.

  • Prepare the receiver buffer: HBSS (pH 7.4) supplemented with 1% (w/v) fatty-acid-free BSA.

3. Assay Execution (Bidirectional):

  • Apical to Basolateral (A-B): Add 400 µL of 10 µM compound to the Apical chamber. Add 1200 µL of HBSS + 1% BSA to the Basolateral chamber.

  • Basolateral to Apical (B-A): Add 1200 µL of 10 µM compound to the Basolateral chamber. Add 400 µL of standard HBSS to the Apical chamber.

  • Incubate the plates on an orbital shaker (100 rpm) at 37°C, 5% CO2​ .

4. Sampling & Self-Validation:

  • Extract 50 µL aliquots from the receiver chambers at 30, 60, and 120 minutes. Replace with an equal volume of fresh receiver buffer.

  • Self-Validation Step 2: Co-incubate with 100 µM Lucifer Yellow (LY). Post-assay, measure LY fluorescence (Ex 428 nm / Em 536 nm). An LY Papp​<0.5×10−6 cm/s confirms the bisquinoline did not compromise tight junctions.

5. Quantification & Mass Balance:

  • Quantify compound concentrations via LC-MS/MS.

  • Self-Validation Step 3: Calculate Mass Balance (Recovery). If Recovery is < 70%, the Papp​ value is compromised by residual trapping or binding.

    Recovery(%)=Cdonor_initial​×Vdonor​(Creceiver_final​×Vreceiver​)+(Cdonor_final​×Vdonor​)​×100

Workflow A 1. Compound Prep (10 µM in HBSS) B 2. Transwell Setup (Caco-2 Monolayer) A->B C 3. Bidirectional Transport (A-B & B-A + 1% BSA) B->C D 4. LC-MS/MS Quantification C->D E 5. Papp & Mass Balance Calculation D->E

Workflow for the BSA-modified bidirectional Caco-2 permeability assay.

Protocol B: Lysosomotropism Reversal Assay

To definitively prove that the bisquinoline is subject to lysosomal trapping, perform a parallel Caco-2 assay with lysosomal modulators.

1. Lysosomal Saturation:

  • Pre-incubate the Caco-2 monolayers with 10 mM Ammonium Chloride ( NH4​Cl ) or 10 µM Chloroquine in HBSS for 30 minutes at 37°C. These agents act as proton sponges, raising the lysosomal pH from ~4.5 to ~6.0.

  • Aspirate the pre-incubation buffer.

2. Permeability Assessment:

  • Execute the A-B transport assay (as described in Protocol A), but include 10 mM NH4​Cl in both the donor and receiver compartments to maintain lysosomal neutralization throughout the 120-minute assay.

  • Interpretation: If the Papp​ of the bisquinoline increases by > 2-fold compared to Protocol A (without NH4​Cl ), lysosomotropism is confirmed as the primary barrier to in vitro permeability [2].

References

  • Krishna, G., et al. (2001). "Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2." International Journal of Pharmaceutics. Available at:[Link]

  • Kazmi, F., et al. (2013). "Lysosomal Trapping of Amodiaquine: Impact on Transport across Intestinal Epithelia Models." Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • Al-Bari, M. A. A. (2022). "Sub-cellular sequestration of alkaline drugs in lysosomes: new insights for pharmaceutical development of lysosomal fluid." PMC - National Institutes of Health. Available at:[Link]

Application Note: Tracking N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine Uptake in Live Cells Using Intrinsic Fluorescence

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Scientific Context

The study of how small molecules enter and distribute within living cells is fundamental to drug discovery and chemical biology. The compound N-(4-((quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine, hereafter referred to as QBA, possesses a chemical structure featuring two quinoline rings. Quinoline and its derivatives are known to exhibit intrinsic fluorescence, a property that can be leveraged for direct visualization in live-cell imaging without the need for external fluorescent tags.[1][2][3][4] Attaching large fluorophores to small molecules can alter their biological activity and distribution, making label-free imaging a significant advantage.[5]

Principle of the Method

This application note details a comprehensive protocol for tracking the cellular uptake and localization of QBA in real-time. The method is based on the intrinsic fluorescent properties of the quinoline scaffold.[1][2] By exciting the molecule with an appropriate wavelength of light, its natural emission can be captured using confocal microscopy, allowing for spatiotemporal analysis of its journey into the cell. The protocol is designed as a self-validating system, beginning with the essential preliminary steps of characterizing the compound's spectral properties and determining its non-toxic working concentration before proceeding to live-cell imaging and data quantification.

Preliminary Characterization

Rationale

Before any live-cell imaging experiment, it is critical to (A) confirm and characterize the fluorescent properties of the specific batch of QBA being used and (B) identify a concentration range that is not toxic to the cells, ensuring that observed phenomena are due to the compound's uptake and not a cytotoxic response.[6]

Protocol 1: Spectrofluorometric Analysis of QBA

This step determines the optimal excitation and emission wavelengths for QBA. Quinine, a related quinoline-containing compound, has an excitation peak around 350 nm and an emission peak around 460 nm.[7] This provides a logical starting point for analysis.

Materials:

  • QBA compound

  • HPLC-grade methanol or DMSO

  • Quartz cuvette

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of QBA (e.g., 10 mM in DMSO).

  • Prepare a dilute solution (e.g., 10 µM) in HPLC-grade methanol.

  • Excitation Spectrum: Set the emission wavelength to a trial value (e.g., 460 nm) and scan a range of excitation wavelengths (e.g., 250-420 nm). The peak of this scan is the optimal excitation wavelength (λEx).

  • Emission Spectrum: Set the excitation wavelength to the optimal value determined in the previous step (λEx) and scan a range of emission wavelengths (e.g., 400-600 nm). The peak of this scan is the optimal emission wavelength (λEm).

  • Record the optimal λEx and λEm values. These will be crucial for setting up the confocal microscope.

Protocol 2: Determining Non-Toxic Working Concentration

A cytotoxicity assay is essential to ensure that the concentrations of QBA used for imaging do not compromise cell viability.[8] The resazurin-based assay is a common, sensitive method that measures metabolic activity, a reliable indicator of cell health.[9][10][11]

Materials:

  • Selected cell line (e.g., HeLa, A549)

  • Complete culture medium

  • 96-well, black, clear-bottom tissue culture plates

  • QBA compound stock solution (10 mM in DMSO)

  • Resazurin sodium salt solution (e.g., PrestoBlue™, AlamarBlue™)[11][12]

  • Phosphate-buffered saline (PBS)

  • Plate reader capable of fluorescence detection (e.g., λEx 560 nm, λEm 590 nm)[12]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency after 24 hours.

  • Compound Dilution: Prepare a serial dilution of QBA in complete culture medium, ranging from a high concentration (e.g., 100 µM) down to sub-micromolar levels. Include a "vehicle control" containing the same final concentration of DMSO as the highest QBA concentration, and a "no treatment" control.

  • Treatment: After 24 hours, replace the medium in the wells with the medium containing the QBA dilutions and controls. Incubate for a period relevant to your planned imaging experiment (e.g., 4, 12, or 24 hours).

  • Resazurin Assay:

    • Following treatment, wash cells once with PBS.

    • Add 100 µL of culture medium and 10 µL of resazurin reagent to each well.[12]

    • Incubate at 37°C for 1-4 hours, protected from light, until the color changes from blue to pink/magenta.[11][12]

  • Measurement: Read the fluorescence on a plate reader with excitation at ~545-560 nm and emission at ~590 nm.[10][12]

  • Analysis: Normalize the fluorescence intensity of treated wells to the "no treatment" control (100% viability). Plot cell viability (%) against QBA concentration. Select the highest concentration that results in >90% cell viability for your live-cell imaging experiments.[13]

Live-Cell Imaging of QBA Uptake

Rationale

This protocol uses confocal microscopy to acquire time-lapse images of live cells treated with QBA. Maintaining physiological conditions on the microscope stage is paramount for obtaining reliable and reproducible data.[14][15] Minimizing phototoxicity by using the lowest possible laser power and exposure time is critical for cell health.[6][14][16]

Workflow Overview

G cluster_prep Phase 1: Preparation cluster_imaging Phase 2: Imaging & Treatment cluster_analysis Phase 3: Analysis c1 Seed cells on glass- bottom imaging dish c2 Culture for 24-48h to 60-70% confluency c1->c2 i1 Mount dish on microscope stage incubator (37°C, 5% CO2) c2->i1 i2 Define imaging positions and set baseline acquisition i1->i2 i3 Add QBA at pre-determined non-toxic concentration i2->i3 i4 Begin time-lapse image acquisition i3->i4 a1 Perform background subtraction on image series i4->a1 a2 Define Regions of Interest (ROIs) (e.g., whole cell) a1->a2 a3 Measure Mean Fluorescence Intensity (MFI) in ROIs over time a2->a3 a4 Plot MFI vs. Time to visualize uptake kinetics a3->a4

Caption: Experimental workflow for tracking QBA uptake in live cells.

Protocol 3: Time-Lapse Confocal Microscopy

Materials:

  • Cells cultured on 35 mm glass-bottom imaging dishes (#1.5 thickness).[17][18]

  • Complete culture medium (phenol red-free medium is recommended to reduce background fluorescence).[6]

  • QBA stock solution.

  • Confocal microscope equipped with a stage-top incubator (providing 37°C, 5% CO2, and humidity).[14][15]

  • A 405 nm or similar UV/violet laser line.

  • High numerical aperture (NA) objective lens (e.g., 40x or 63x oil immersion).[17]

Procedure:

  • Preparation: Ensure cells are 60-70% confluent in the glass-bottom dish. Twenty minutes before imaging, change the medium to pre-warmed, phenol red-free imaging medium.

  • Microscope Setup:

    • Place the dish on the microscope stage and allow the temperature to equilibrate.[14]

    • Using transmitted light (e.g., DIC), locate a field of healthy cells.

    • Engage the autofocus system, if available, to maintain focus over time.[6][17]

  • Image Acquisition Settings:

    • Activate the laser line closest to your determined λEx (e.g., 405 nm).

    • Set the detector range to capture the emission spectrum centered around your determined λEm (e.g., 440-500 nm).

    • Crucially, set the laser power to the minimum level and the detector gain to a level that gives a clean background with no signal from untreated cells. The goal is to avoid saturating the detector once the fluorescent compound enters the cells.[19] Use a look-up table (LUT) or histogram to ensure no pixels are saturated (reading maximum value) in your brightest expected sample.[19][20]

  • Baseline and Treatment:

    • Acquire 2-3 images of the untreated cells to establish a baseline fluorescence level.

    • Gently add the pre-warmed QBA solution (at the final, non-toxic concentration) to the dish. Avoid disturbing the cells or shifting the dish.[21]

  • Time-Lapse Acquisition:

    • Immediately begin the time-lapse acquisition.

    • Capture images at regular intervals (e.g., every 1, 5, or 10 minutes) for the desired duration (e.g., 1-4 hours). The interval should be long enough to minimize phototoxicity but short enough to capture the uptake dynamics.[15]

    • Simultaneously acquire a transmitted light image (DIC) at each time point to monitor cell morphology and health.

Data Analysis and Quantification

Rationale

Visual data must be converted into quantitative metrics to allow for objective comparison and interpretation. The most direct method is to measure the change in mean fluorescence intensity (MFI) within defined regions of interest (ROIs) over time.[22]

Conceptual Diagram of Quantification

G img Time-Lapse Image Stack roi Define ROI (e.g., cell boundary) img->roi Analyze bkg Define Background ROI img->bkg Analyze measure Measure MFI in ROIs at each Time Point (t) roi->measure bkg->measure calc Calculate Corrected Intensity: CTCF = MFI_cell - MFI_bkg measure->calc plot Plot Corrected Intensity vs. Time calc->plot

Caption: Data analysis pipeline for quantifying cellular fluorescence.

Protocol 4: ImageJ/Fiji Quantification

Software: Fiji (ImageJ) ([Link]22]

Procedure:

  • Open Image Stack: Open your time-lapse data file (.czi, .lif, .nd2, etc.) in Fiji.

  • Background Correction (Optional but Recommended): Use the Process > Subtract Background command if needed.

  • Set Measurements: Go to Analyze > Set Measurements... and ensure "Mean gray value," "Area," and "Integrated Density" are selected.[23][24]

  • Define ROIs:

    • Use the freehand selection tool to carefully draw an ROI around a cell in your field of view. Use the DIC or phase contrast channel to guide your drawing.

    • Add this ROI to the ROI Manager (Analyze > Tools > ROI Manager... then click "Add").

    • Draw a second ROI in a background area where there are no cells. Add this to the ROI Manager as well.

  • Measure Over Time:

    • Select the cell ROI in the manager. Go to Multi Measure in the ROI Manager options or use a macro to measure the MFI for that ROI across all time points (frames) in the stack.

    • Repeat for the background ROI.

  • Calculate Corrected Fluorescence:

    • For each time point, calculate the corrected total cell fluorescence (CTCF) using the formula: CTCF = Integrated Density of Cell - (Area of Cell × Mean Fluorescence of Background) [24]

    • Alternatively, a simpler background subtraction is: Corrected MFI = MFI of Cell ROI - MFI of Background ROI

  • Data Plotting: Plot the Corrected MFI or CTCF for each cell as a function of time.

Data Presentation

Table 1: Cytotoxicity of QBA on HeLa Cells (24h exposure)

QBA Concentration (µM) Mean Fluorescence (RFU) Std. Deviation % Viability
0 (Control) 45890 2150 100.0%
0.1 46120 2300 100.5%
1 45500 2080 99.1%
5 44980 2500 98.0%
10 43200 2410 94.1%
25 31560 3100 68.8%
50 15400 1890 33.6%
100 8750 950 19.1%

Note: Based on this hypothetical data, a working concentration of ≤10 µM would be chosen.

Table 2: QBA Uptake Kinetics (Corrected MFI)

Time (minutes) Cell 1 MFI (a.u.) Cell 2 MFI (a.u.) Cell 3 MFI (a.u.) Mean MFI (a.u.)
0 5.2 4.8 5.5 5.17
5 25.6 28.1 24.9 26.20
15 88.3 95.4 85.1 89.60
30 154.2 168.9 149.5 157.53

| 60 | 245.1 | 260.3 | 233.7 | 246.37 |

References

  • Molecular Devices. (2021, June 9). Tips for Running a Successful Live Cell Imaging Experiment. [Link]

  • Lall, N., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PubMed. [Link]

  • Lall, N., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PMC. [Link]

  • Creative Bioarray. Resazurin Assay Protocol. [Link]

  • Naik & Math. (2007). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics. [Link]

  • ibidi GmbH. Live Cell Imaging | Experiment Requirements. [Link]

  • ResearchGate. Absorption and fluorescence emission spectra of selected quinolines.... [Link]

  • Technology Networks. (2025, June 18). Live-Cell Imaging Tips for Experimental Success. [Link]

  • BMG LABTECH. (2024, February 22). Resazurin assay for cell viability & cytotoxicity. [Link]

  • MDPI. (2024, March 26). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. [Link]

  • Evident Scientific. (2020, February 18). 6 Tips for Fluorescence Live Cell Imaging. [Link]

  • Shihan, M., et al. (2021). A simple method for quantitating confocal fluorescent images. PMC. [Link]

  • ResearchGate. (2023, March 22). How to quantify the fluorescence intensity of an image using ImageJ software?. [Link]

  • The Open Lab Book. Measuring cell fluorescence using ImageJ. [Link]

  • Lim, H., et al. (2018). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. PMC. [Link]

  • Burgess, A., et al. Measuring Cell Fluorescence using ImageJ. [Link]

  • Lim, H., et al. (2018). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging. Journal of the American Chemical Society. [Link]

  • Lim, H., et al. (2018). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging. PubMed. [Link]

  • Royal Society of Chemistry. (2025, July 21). Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli.... [Link]

  • Takahashi, M., et al. (2022). A live-imaging protocol for tracking receptor dynamics in single cells. PMC. [Link]

  • Royal Society of Chemistry. (2022, August 9). Temporal imaging of drug dynamics in live cells using stimulated Raman scattering microscopy and a perfusion cell culture system. [Link]

  • University of Sheffield. HOW TO USE THE CONFOCAL MICROSCOPES. [Link]

  • University of Chicago. Basic Intensity Quantification with ImageJ. [Link]

  • Lee, H., et al. (2014). Small-Molecule Labeling of Live Cell Surfaces for Three-Dimensional Super-Resolution Microscopy. Journal of the American Chemical Society. [Link]

  • Veikko, K., et al. (2020). Fluorescence enhancement of quinolines by protonation. PMC. [Link]

  • Chenoweth, D. M., & Petersson, E. J. (2020). Quinoline-based fluorescent small molecules for live cell imaging. PubMed. [Link]

  • Sato, S., et al. (2015). Live-cell imaging of endogenous mRNAs with a small molecule. PubMed. [Link]

  • ResearchGate. Non-toxic dosages of molecules determined by MTT toxicity assay. [Link]

  • Nolan, E. M., & Lippard, S. J. (2007). Cell-Trappable Quinoline-Derivatized Fluoresceins for Selective and Reversible Biological Zn(II) Detection. DSpace@MIT. [Link]

  • Microforum. (2021, February 19). Image Saturation - No blue pixels vs "few" blue pixels - confocal. [Link]

  • University of Bristol. Guide to Confocal 8. [Link]

  • Springer Nature. (2025, May 10). Imaging small molecules in cells. [Link]

  • Portland Press. (2020, December 7). A beginner's guide to improving image acquisition in fluorescence microscopy. [Link]

  • Saguaro Biosciences. (2026, March 17). Application Note - MortaLIVE™ non-toxic dye: live-dead assay for real-time cytotoxicity. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Jonkman, J., et al. (2020). Tutorial: guidance for quantitative confocal microscopy. Nature Protocols. [Link]

  • Sartorius. Incucyte® Cytotoxicity Assays for Live-Cell Analysis. [Link]

Sources

Troubleshooting & Optimization

n-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine precipitation issues in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common precipitation issues encountered when working with this compound in Dimethyl Sulfoxide (DMSO).

Introduction

N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine is a complex heterocyclic molecule featuring two quinoline moieties. Such structures are often characterized by their aromatic and hydrophobic nature, which can lead to significant solubility challenges.[1][2] While DMSO is a powerful and widely used solvent for a broad range of organic compounds, issues such as precipitation upon storage, dilution, or during experimental assays are frequently reported.[3][4]

This guide provides a structured, question-and-answer-based approach to understanding and mitigating these precipitation problems, ensuring the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: The compound fails to dissolve completely in 100% DMSO at room temperature.

Question: I've added the calculated amount of DMSO to my vial of N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine, but a solid precipitate remains. What's happening?

Answer: This issue typically arises from either insufficient solvent power for a highly crystalline solid or slow dissolution kinetics. The quinoline core contributes to a planar structure that can lead to strong crystal lattice energy, making it difficult for DMSO molecules to solvate individual compound molecules.

Troubleshooting Steps:

  • Increase Mechanical Agitation:

    • Vortexing: Vigorously vortex the vial for 2-3 minutes. This increases the interaction between the compound surface and the solvent.

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes.[1][5] The high-frequency sound waves create cavitation bubbles that help to break apart solid aggregates and enhance dissolution.

  • Gentle Warming:

    • Warm the solution in a water bath set to 30-40°C.[1][6] Increased thermal energy can help overcome the energy barrier of the crystal lattice. Caution: Always be mindful of the compound's thermal stability. It is advisable to test for degradation via LC-MS after heating.

  • Use of Anhydrous DMSO:

    • DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[7][8][9] This absorbed water can significantly decrease the solubility of hydrophobic compounds.[10] Ensure you are using a fresh, sealed bottle of anhydrous DMSO for preparing your stock solutions.[11][12]

Issue 2: The compound dissolves initially but precipitates out of solution upon storage at -20°C or -80°C.

Question: My stock solution of N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine was clear at room temperature, but after freezing, I see crystalline precipitate upon thawing. Why does this happen?

Answer: This is a common phenomenon for many compounds dissolved in DMSO and can be attributed to several factors:

  • Reduced Solubility at Lower Temperatures: The solubility of most compounds, including this one, is lower at colder temperatures. As the solution cools, it can become supersaturated, leading to precipitation.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote precipitation and compound degradation.[7][13][14] Each cycle can introduce atmospheric moisture into the DMSO stock, further reducing its solvating power.[14] Studies have shown that even a small amount of water in DMSO can drastically lower the solubility of lipophilic molecules.[10]

Solutions and Best Practices:

  • Store at a Lower Concentration: If feasible for your experimental needs, preparing a less concentrated stock solution can prevent the compound from reaching its solubility limit at low temperatures.[15]

  • Aliquot for Single Use: To avoid the detrimental effects of multiple freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1][14] This ensures that the main stock remains frozen and undiluted by atmospheric water.

  • Controlled Thawing: When thawing an aliquot, bring it to room temperature and ensure the compound is fully redissolved by vortexing or brief sonication before use.

Storage StrategyRecommendationRationale
Concentration Prepare the lowest feasible stock concentration for your assays.Reduces the likelihood of supersaturation upon cooling.
Aliquoting Store in small, single-use aliquots.Minimizes freeze-thaw cycles and water absorption into the main stock.[1][14]
Thawing Thaw completely and vortex/sonicate before use.Ensures any precipitate that formed during freezing is redissolved.
Issue 3: The DMSO stock solution is clear, but the compound precipitates immediately upon dilution into an aqueous buffer or cell culture medium.

Question: When I add my DMSO stock of N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine to my phosphate-buffered saline (PBS) or cell culture medium, the solution becomes cloudy. How can I prevent this "crashing out"?

Answer: This is a classic example of a compound exceeding its kinetic solubility limit due to a drastic change in solvent polarity.[16] N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine is likely poorly soluble in water. While it is soluble in the polar aprotic environment of DMSO, the introduction of an aqueous medium creates an environment where the compound is no longer soluble, causing it to precipitate.[2][8][17]

Mitigation Strategies:

  • Optimize the Dilution Method:

    • Reverse Dilution: Instead of adding the DMSO stock to the buffer, add the buffer to the DMSO stock while vortexing. This gradual change in solvent polarity can sometimes prevent immediate precipitation.

    • Stepwise Dilution: Create an intermediate dilution in a mixture of DMSO and your aqueous buffer before making the final dilution.

  • Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of the compound in your assay. Your current concentration may be above its aqueous solubility limit.

  • Increase Final DMSO Concentration (with caution):

    • A slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) may be sufficient to keep the compound in solution.[2][17]

    • Crucially, you must run a vehicle control with the identical final DMSO concentration to ensure that the solvent itself is not affecting your experimental outcome. [2] Most cell lines can tolerate up to 0.5% DMSO, but this should be empirically determined.[8]

  • Use of Solubilizing Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that solubilize hydrophobic molecules. Use these at concentrations above their critical micelle concentration (CMC).

Experimental Protocols

Protocol 1: Systematic Approach to Solubilizing a New Batch of N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine

This workflow provides a step-by-step method to achieve complete dissolution of the compound in DMSO.

start Start: Weigh Compound add_dmso Add Anhydrous DMSO to Target Concentration start->add_dmso vortex Vortex Vigorously (2-3 min) add_dmso->vortex check1 Visually Inspect for Dissolution vortex->check1 sonicate Sonicate (5-10 min) check1->sonicate No success Fully Dissolved: Aliquot for Single Use & Store at -80°C check1->success Yes check2 Visually Inspect for Dissolution sonicate->check2 warm Warm to 30-40°C (10-15 min) check2->warm No check2->success Yes check3 Visually Inspect for Dissolution warm->check3 check3->success Yes fail Precipitation Persists: Consider Lower Stock Concentration or Alternative Solvents check3->fail No

Caption: A workflow for dissolving the compound in DMSO.

Protocol 2: Kinetic Solubility Assessment using Nephelometry

This protocol allows you to estimate the kinetic solubility of your compound in a specific aqueous buffer.

  • Prepare Stock Solution: Create a 10 mM stock solution of N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine in 100% anhydrous DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock with 100% DMSO.

  • Prepare Assay Plate: Add 198 µL of your aqueous buffer (e.g., PBS, pH 7.4) to the wells of a clear 384-well plate.

  • Compound Addition: Transfer 2 µL of each DMSO dilution into the corresponding wells of the assay plate. This creates a 1:100 dilution.

  • Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours with gentle shaking. Measure the light scattering at a suitable wavelength using a nephelometer or a plate reader capable of absorbance measurements (turbidity).

  • Data Analysis: The concentration at which a significant increase in light scattering is observed is the approximate kinetic solubility limit.

Understanding the Root Causes of Precipitation

The following diagram illustrates the key factors that can lead to the precipitation of N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine from a DMSO solution.

cluster_causes Primary Causes of Precipitation cluster_consequences Consequences hygroscopicity Hygroscopicity of DMSO (Water Absorption) precipitation Compound Precipitation hygroscopicity->precipitation Reduces Solvating Power freeze_thaw Freeze-Thaw Cycles freeze_thaw->hygroscopicity Introduces Moisture freeze_thaw->precipitation Promotes Crystal Formation concentration High Compound Concentration concentration->precipitation Exceeds Solubility Limit dilution Dilution into Aqueous Buffer ('Crashing Out') dilution->precipitation Drastic Polarity Shift

Caption: Factors contributing to compound precipitation in DMSO.

By understanding these underlying principles and implementing the troubleshooting strategies and best practices outlined in this guide, researchers can effectively manage the solubility challenges associated with N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine, leading to more reliable and reproducible experimental outcomes.

References

  • Overcoming problems of compound storage in DMSO: solvent and process alternatives. (2009). PubMed. [Link]

  • Compound Solubility with Dimethylsulfoxide. (2022). Hampton Research. [Link]

  • News in Brief: Sample stability during freeze-thaw. (2001). Modern Drug Discovery. [Link]

  • Do freeze-thaw cycles damage small molecules dissolved in DMSO? (2023). Reddit. [Link]

  • The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. (2003). Journal of Biomolecular Screening. [Link]

  • Studies on Repository Compound Stability in DMSO under Various Conditions. (2007). Journal of Biomolecular Screening. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2014). ACS Medicinal Chemistry Letters. [Link]

  • DMSO Solutions Warehouse Storage. Cubework. [Link]

  • What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? (2015). ResearchGate. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • Dimethyl Sulfoxide. PubChem. [Link]

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. (2013). University of Strathclyde. [Link]

  • STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. (2014). CIBTech. [Link]

  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? (2014). ResearchGate. [Link]

  • Compound precipitation in high-concentration DMSO solutions. (2014). Journal of Biomolecular Screening. [Link]

  • N-[(4-diethylaminophenyl)methyl]quinolin-4-amine. Chemsrc. [Link]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! (2021). Reddit. [Link]

  • Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? (2013). ResearchGate. [Link]

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2019). Molecules. [Link]

  • Some of my compounds are soluble in DMSO - how can they be crystallized? (2013). ResearchGate. [Link]

  • DMSO wont dilute my pure compound. How to solve this? (2014). ResearchGate. [Link]

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Technical Support Center: Optimization & Troubleshooting for N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of bis-4-aminoquinolines—specifically the double nucleophilic aromatic substitution (SNAr) between 4-chloroquinoline and 1,4-phenylenedimethanamine (p-xylylenediamine)—presents unique chemical challenges. These bis-quinoline architectures are highly valued in drug development for their potent antiplasmodial activity[1]. However, due to the deactivation of the mono-substituted intermediate and the extreme polarity of the final product, standard SNAr protocols often result in low yields, stalled reactions, or total product loss during workup[2].

This guide provides field-proven troubleshooting logic, self-validating protocols, and mechanistic insights to ensure a high-yield synthesis.

Quantitative Data & Parameter Optimization Summary

To prevent reaction stalling and improve overall yield, standard SNAr conditions must be heavily modified. The table below summarizes the critical parameter shifts required for this specific bis-substitution.

Reaction ParameterStandard ConditionOptimized ConditionMechanistic Rationale
Solvent / Catalyst DMF or NMP + DIPEAPhenol (Neat Melt)Phenol acts as both solvent and Brønsted acid, stabilizing the zwitterionic Meisenheimer complex via H-bonding[3][4].
Temperature 80–100 °C135–140 °CHigh thermal energy is required to overcome the steric hindrance and activation barrier of the second SNAr step[2].
Stoichiometry 2.0 eq 4-CQ2.2–2.5 eq 4-CQExcess electrophile compensates for trace hydrolysis of 4-chloroquinoline to quinolin-4-one[5].
Workup Extraction DCM or Ethyl AcetateCHCl3 : Isopropanol (3:1)The addition of isopropanol disrupts the aqueous hydration shell of the tetra-basic bis-quinoline product.
Aqueous pH pH 8–9 (NaHCO3)pH > 12 (NaOH / NH4OH)Ensures complete deprotonation of all secondary amines, forcing the product into the organic phase[2].

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction stalls at the mono-substituted intermediate. Why is the second substitution failing? A1: The first SNAr reaction consumes one equivalent of the highly nucleophilic primary amine and generates one equivalent of HCl[2]. This HCl protonates the remaining unreacted primary amine on the mono-adduct, rendering it non-nucleophilic. Furthermore, the steric bulk of the first quinoline moiety slightly hinders the molecular collision rate. Solution: To overcome the activation barrier of the second substitution, you must use a Brønsted acid catalyst (like phenol) that hydrogen-bonds to the quinoline nitrogen. This increases the electrophilicity of the C4 position without permanently neutralizing your amine nucleophile[3][4]. Polar aprotic solvents alone (like DMF) often fail to drive this to completion[6].

Q2: LC-MS shows a major byproduct at m/z 146. What is this and how do I prevent it? A2: A mass of 146 Da corresponds to quinolin-4-one. 4-chloroquinolines are highly susceptible to hydrolysis at elevated temperatures in the presence of adventitious water[5]. Solution: Rigorously dry your 1,4-phenylenedimethanamine (which is hygroscopic) and use strictly anhydrous conditions. If using a phenol melt, ensure the phenol is freshly distilled or stored under an inert gas.

Q3: I see the bis-substituted product in my crude LC-MS, but my isolated yield is <10% after an acid/base extraction. Where is my product going? A3: N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine contains four basic nitrogen atoms (two quinoline nitrogens, two secondary amines). During a standard basic workup, if the pH is not high enough (pH < 10), the secondary amines remain partially protonated, keeping the product highly water-soluble[2]. Solution: Basify the aqueous phase to pH > 12 using 10% NaOH or concentrated NH4OH. Extract with a highly polar organic mixture, such as Chloroform:Isopropanol (3:1).

Reaction Pathway & Troubleshooting Workflows

SNAr_Pathway A 4-Chloroquinoline + p-Xylylenediamine B Meisenheimer Complex 1 A->B SNAr 1 F Quinolin-4-one (Hydrolysis) A->F + H2O (Side Rxn) C Mono-substituted Intermediate B->C -HCl D Meisenheimer Complex 2 C->D + 4-CQ SNAr 2 E Bis-substituted Product D->E -HCl

Caption: Reaction pathway for bis-quinoline synthesis highlighting the intermediate and hydrolysis side reaction.

Troubleshooting Start Low Yield Detected (LC-MS Analysis) Check1 Is Mono-adduct the major species? Start->Check1 Sol1 Increase Temp to 135°C Use Phenol Melt Catalyst Check1->Sol1 Yes Check2 Is Quinolin-4-one present? Check1->Check2 No Sol2 Strictly anhydrous conditions Dry reagents/solvents Check2->Sol2 Yes Check3 Product missing after workup? Check2->Check3 No Sol3 Basify aqueous to pH >12 Extract with CHCl3:IPA (3:1) Check3->Sol3 Yes

Caption: Decision tree for diagnosing and resolving low yield issues in bis-quinoline SNAr synthesis.

Self-Validating Protocol: Phenol-Catalyzed Synthesis

Objective: Achieve >80% yield of the bis-substituted product while minimizing quinolin-4-one formation.

Step 1: Reagent Preparation & Melting

  • Action: In an oven-dried round-bottom flask, combine 1,4-phenylenedimethanamine (1.0 eq, 10 mmol), 4-chloroquinoline (2.2 eq, 22 mmol), and Phenol (5.0 eq, 50 mmol). Purge the flask with Argon for 5 minutes.

  • Causality: Phenol serves as both the solvent and the electrophilic activator[4]. Argon prevents the oxidative degradation of the amines at high temperatures.

  • Validation Check: Heat the flask to 50 °C. The solid mixture must melt into a stirrable, homogeneous yellow/brown liquid. If solids persist, the phenol ratio is too low.

Step 2: SNAr Activation

  • Action: Increase the temperature to 135 °C and stir vigorously for 4 to 6 hours.

  • Causality: The high temperature provides the kinetic energy required to drive the sterically hindered second substitution step[2].

  • Validation Check: At t = 4 hours, sample 10 µL of the melt, dilute in 1 mL Methanol, and run LC-MS. The UV trace (254 nm) must show <5% mono-adduct. If the mono-adduct peak is >10%, spike in an additional 0.2 eq of 4-chloroquinoline and heat for 2 more hours.

Step 3: Quenching & Phenol Removal

  • Action: Cool the reaction to 60 °C (do not allow it to solidify). Dilute with 50 mL of Dichloromethane (DCM). Transfer to a separatory funnel and wash with 10% aqueous NaOH (3 × 50 mL).

  • Causality: NaOH deprotonates phenol into water-soluble sodium phenoxide, removing the solvent/catalyst from the organic phase.

  • Validation Check: Test the pH of the aqueous wash. It must remain strictly >12. If the pH drops, phenol is not being fully extracted.

Step 4: Acid-Base Purification

  • Action: Extract the DCM layer with 1M HCl (2 × 50 mL). Separate the aqueous layer, cool it in an ice bath, and basify to pH 12 using concentrated NH4OH. Extract the precipitated free-base with CHCl3:Isopropanol (3:1) (3 × 50 mL).

  • Causality: The acid wash pulls the basic bis-quinoline into the aqueous phase, leaving neutral organic impurities behind. The specialized extraction solvent ensures recovery of the highly polar product[2].

  • Validation Check: Spot the final organic layer on a TLC plate (Eluent: DCM:MeOH:NH4OH 90:9:1). You should observe a single, bright blue fluorescent spot under 254 nm UV light at Rf ~0.3.

References

  • Technical Support Center: Optimization of 4-Aminoquinoline Synthesis Source: Benchchem URL: 2

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction Source: PMC / NIH URL: 3

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: PMC / NIH URL:5

  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents Source: ACS GCIPR URL: 6

  • Unsymmetrical Bisquinolines with High Potency against P. falciparum Malaria Source: PMC / NIH URL: 1

  • Designing Novel Bisquinoline Antimalarials from Historical 4-Aminoquinolines Source: ChemRxiv URL: 4

Sources

n-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine stability and degradation prevention

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Compound Integrity in Research and Development

Welcome to the technical support center for N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability of this complex quinoline-based molecule and troubleshooting common degradation-related issues. As a dimeric compound featuring two quinolin-4-amine scaffolds, its stability is paramount for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine and related quinoline derivatives.

Q1: My solution of the compound is changing color, turning yellow or brown over time. What does this signify?

A change in color, particularly to yellow or brown, is a common visual indicator of degradation for quinoline compounds. This is frequently caused by oxidation or photodegradation upon exposure to atmospheric oxygen and light. The formation of these colored byproducts indicates that the structural integrity of your compound is compromised, which can significantly impact its biological activity and lead to inconsistent experimental outcomes.

Q2: I'm observing a progressive loss of potency and inconsistent results in my biological assays. Could this be a stability issue?

Yes, a gradual loss of potency or high variability in assay results are classic signs of compound degradation. Quinoline derivatives can be unstable in solution, with their degradation rate influenced by multiple factors including pH, temperature, light, and the solvent used. For sensitive and quantitative experiments, it is highly recommended to use freshly prepared solutions or to conduct a preliminary stability assessment of your stock solutions under your specific experimental and storage conditions.

Q3: What are the primary environmental factors that can compromise the stability of this compound?

The stability of quinoline-based molecules like N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine is primarily affected by the following factors:

  • pH: The stability of quinoline derivatives is often highly pH-dependent. Degradation can be accelerated in both acidic and basic conditions. The amino groups in the molecule are susceptible to protonation, which can alter its electronic properties and susceptibility to hydrolysis or other reactions.

  • Light (Photodegradation): Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of various degradation products. Protecting solutions from light is a critical step.

  • Temperature: Elevated temperatures increase the rate of most chemical reactions, including degradation. Storing the compound, both in solid form and in solution, at appropriate cool temperatures is essential to slow these processes.

  • Oxidation: The quinoline ring and the benzyl linker can be susceptible to oxidation, especially in the presence of atmospheric oxygen, peroxides, or metal ions. This can lead to the formation of N-oxides or hydroxylated species.

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Problem Encountered Potential Cause Recommended Solution & Explanation
Appearance of new, unexpected peaks in HPLC/LC-MS analysis of an aged solution. Compound DegradationThe new peaks are likely degradation products. The compound has broken down under the storage or experimental conditions. It is crucial to develop a stability-indicating analytical method that can separate the parent compound from these degradants to ensure accurate quantification.
Poor reproducibility between experiments run on different days. Instability of Stock SolutionsYour stock solution is likely degrading over time. Solution: Prepare fresh stock solutions for each experiment. If this is not feasible, perform a time-course study on your stock solution under its storage conditions (e.g., -20°C in DMSO) to determine its usable lifespan. Analyze aliquots by HPLC at T=0, 24h, 48h, 1 week, etc., to quantify the remaining parent compound.
Complete loss of compound signal in LC-MS after incubation in an acidic buffer. Acid-Catalyzed HydrolysisThe compound is highly unstable under acidic conditions. The imine-like bonds in the quinolin-4-amine structure are susceptible to rapid hydrolysis at low pH. Solution: Adjust the pH of your experimental buffer to a neutral or slightly alkaline range (e.g., pH 7.4). If acidic conditions are required, minimize the incubation time and maintain a low temperature (e.g., 4°C) to slow the degradation rate.
Precipitate forms in aqueous buffer after dilution from a DMSO stock. Poor Aqueous SolubilityThe compound may have limited solubility in your aqueous buffer, which can be exacerbated by pH or salt concentration. Solution: Decrease the final concentration of the compound. Consider the use of co-solvents (e.g., ethanol, PEG-400) or solubility-enhancing excipients if compatible with your assay. Always perform a visual check for precipitation after dilution.

Preventing Degradation: Best Practices and Protocols

Proactive measures are the most effective way to ensure the integrity of N-(4-((quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine.

Storage and Handling Recommendations
  • Solid Compound: Store the solid material in a tightly sealed container at -20°C, protected from light and moisture.

  • Stock Solutions: Prepare concentrated stock solutions in an anhydrous, aprotic solvent like DMSO or DMF. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C under an inert atmosphere (nitrogen or argon) if possible.

  • Working Solutions: Prepare fresh aqueous working solutions for each experiment by diluting the stock solution. Avoid storing compounds in aqueous buffers for extended periods.

  • Light Protection: Always use amber glass vials or wrap containers in aluminum foil to protect both stock and working solutions from light.

  • pH Control: Use buffered systems (e.g., PBS, HEPES) to maintain a stable pH, ideally determined to be optimal for the compound's stability (often near neutral pH).

Protocol 1: Forced Degradation Study

A forced degradation or "stress testing" study is essential for understanding the intrinsic stability of the molecule and identifying its degradation products. This is a critical step in developing a stability-indicating analytical method.

Objective: To identify the degradation pathways under various stress conditions.

Methodology:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.

  • Apply Stress Conditions: (Target 5-20% degradation for optimal results)

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C and sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C and sample at the same time points. Neutralize samples with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature and monitor over time (e.g., up to 24 hours).

    • Thermal Degradation: Place the stock solution in an oven at 80°C. For solid-state testing, place the powder directly in the oven. Sample at various time points.

    • Photodegradation: Expose the solution (in a quartz cuvette or other UV-transparent vessel) to a photostability chamber with controlled light exposure (as per ICH Q1B guidelines). Run a dark control in parallel.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, preferably with a PDA detector for peak purity analysis and a mass spectrometer (LC-MS) for identification of degradants.

Visualizing Workflows and Stability Factors

Diagrams can clarify complex processes and relationships, aiding in experimental design and troubleshooting.

StabilityFactors cluster_stress Stress Factors Compound N-(4-((quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine Degradation Degradation Products (Loss of Potency, Impurities) Compound->Degradation leads to pH pH Extremes (Acid/Base Hydrolysis) pH->Degradation Light Light Exposure (Photodegradation) Light->Degradation Temp High Temperature (Thermal Degradation) Temp->Degradation Oxidation Oxygen / Peroxides (Oxidative Degradation) Oxidation->Degradation

Caption: Key environmental factors leading to compound degradation.

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acidic (0.1M HCl, 60°C) Stock->Acid Expose To Base Basic (0.1M NaOH, 60°C) Stock->Base Expose To Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Expose To Thermal Thermal (80°C) Stock->Thermal Expose To Photo Photolytic (ICH Q1B) Stock->Photo Expose To Neutralize Neutralize Samples (if applicable) Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Analyze by Stability-Indicating HPLC-UV/MS Neutralize->HPLC Identify Identify Degradants & Quantify Parent Compound HPLC->Identify

Caption: Experimental workflow for a forced degradation study.

References

  • Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Benchchem. (n.d.). Degradation pathways of 2-Cyano-3-hydroxyquinoline under experimental conditions.
  • Benchchem. (n.d.). Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions.
  • Analytical Methods. (2012). Analytical Methods, 4, 4230-4236.
  • ResearchGate. (n.d.). *A few quinoline derivatives in clinical use Although there has been...

Technical Support Center: Troubleshooting Off-Target Effects of N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine is a symmetrical bis-4-aminoquinoline connected by a p-xylylene bridge. While this structural motif is highly valuable in the development of antimalarials, antiviral agents, and CXCR4 antagonists[1], its physicochemical properties—specifically its high lipophilicity (cLogP) and basicity (high pKa)—make it uniquely susceptible to several off-target liabilities.

This guide is designed for researchers and drug development professionals to understand the mechanistic causality behind these off-target effects and provides self-validating experimental protocols to troubleshoot and mitigate them.

FAQ 1: Lysosomotropism & Drug-Induced Phospholipidosis (DIPL)

Q: During in vitro safety screening, cells treated with our bisquinoline compound exhibit extensive vacuolization and lipid accumulation. What is driving this phenotype, and how can we screen against it?

The Causality: This phenotype is a classic manifestation of Drug-Induced Phospholipidosis (DIPL). Your compound contains two highly basic secondary amines and two quinoline nitrogens. According to the Henderson-Hasselbalch equation, these basic centers remain partially unprotonated at physiological pH (7.4), allowing the lipophilic molecule to passively diffuse across cell membranes. However, upon entering the acidic environment of the lysosome (pH ~4.5), the amines become polyprotonated. This converts the molecule into a membrane-impermeable polycation, causing it to become "trapped" within the lysosomal lumen. The massive accumulation of the compound sterically inhibits lysosomal phospholipases, preventing lipid degradation and leading to toxic lipid accumulation.

G A Extracellular Space (pH 7.4) B Passive Membrane Diffusion A->B C Lysosomal Lumen (pH 4.5) B->C D Amine Protonation (Ion Trapping) C->D E Phospholipase Inhibition D->E F Drug-Induced Phospholipidosis E->F

Mechanism of lysosomal trapping and subsequent phospholipidosis by basic amines.

Self-Validating Protocol: High-Content Screening (HCS) for DIPL To accurately quantify this liability, deploy a fluorescence-based high-content imaging assay.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well optical-bottom plate. Incubate overnight.

  • Compound Treatment: Treat cells with a concentration gradient of the bisquinoline (0.1 µM to 50 µM) for 48 hours.

  • Self-Validation Control: Include Amiodarone (10 µM) as a positive control to validate the assay's dynamic range, and a DMSO vehicle as a negative control.

  • Staining: During the final 30 minutes of incubation, add a fluorescent phospholipidosis reporter dye (e.g., HCS LipidTOX™ Red) and Hoechst 33342 (for nuclear counterstaining).

  • Fixation & Imaging: Wash with PBS, fix with 4% paraformaldehyde for 15 minutes, and image using an automated confocal microscope.

  • Data Analysis: Quantify the total area of intracellular lipid droplets per cell. A dose-dependent increase confirms DIPL liability. To mitigate this, medicinal chemistry efforts must focus on lowering the basicity (pKa < 7.5) or reducing the overall lipophilicity (cLogP < 4.0) of the p-xylylene linker.

FAQ 2: Cardiovascular Liability (hERG Channel Inhibition)

Q: Our lead compound shows excellent primary target efficacy but causes QT prolongation in preclinical models. How is the bisquinoline interacting with the hERG channel, and how do we optimize away from it?

The Causality: The human Ether-à-go-go-Related Gene (hERG) potassium channel is notoriously promiscuous due to its large inner cavity lined with aromatic amino acids, specifically Tyrosine 652 (Tyr652) and Phenylalanine 656 (Phe656). The N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine structure is a "perfect storm" for hERG binding: its protonated secondary amines form strong cation- π interactions with Tyr652, while the planar, lipophilic quinoline rings engage in π

π stacking with Phe656.

G Start Synthesize Bisquinoline Analogue Patch Automated Patch-Clamp (CHO-hERG) Start->Patch Decide hERG IC50 > 10 µM? Patch->Decide Pass Proceed to In Vivo Efficacy Decide->Pass Yes Fail SAR Mitigation: Reduce pKa/cLogP Decide->Fail No Fail->Start Redesign

Iterative patch-clamp workflow to mitigate hERG channel off-target liabilities.

Self-Validating Protocol: Automated Patch-Clamp Electrophysiology Do not rely solely on radioligand binding assays (like dofetilide displacement), as they do not measure functional channel block.

  • Cell Preparation: Utilize CHO cells stably expressing the human KCNH2 (hERG) gene.

  • Electrophysiology Setup: Establish a whole-cell configuration using an automated patch-clamp system.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing step to +20 mV for 2 seconds (to open and inactivate the channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Compound Application: Perfuse the bisquinoline compound at escalating concentrations (0.1, 1, 3, 10, 30 µM).

  • Self-Validation Control: Terminate the experiment by perfusing E-4031 (500 nM), a potent hERG inhibitor. If E-4031 does not completely abolish the tail current, the seal integrity is compromised, and the data point must be discarded.

  • Mitigation Strategy: Introduce steric bulk near the secondary amines or convert the amines to amides to eliminate the cation- π interaction.

FAQ 3: Off-Target Kinase and Immune Receptor Activation

Q: We are observing unexpected innate immune activation and off-target kinase inhibition in our cellular assays. Is the quinoline core responsible?

The Causality: Yes. The 4-aminoquinoline moiety is a privileged scaffold that closely mimics the adenine ring of ATP. Consequently, bisquinolines frequently act as competitive inhibitors at the ATP-binding sites of various kinases (such as Cyclin G-associated kinase, GAK, and Protein Kinase Novel 3, PKN3)[2]. Furthermore, quinoline derivatives are well-documented agonists for Toll-Like Receptor 8 (TLR8), which resides in the endosome and triggers NF- κ B mediated innate immune responses[3].

Self-Validating Protocol: TLR8 Reporter Assay

  • Cell Line: Use HEK-Blue™ hTLR8 cells, which co-express human TLR8 and an NF- κ B-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.

  • Assay Setup: Seed cells at 50,000 cells/well. Treat with the bisquinoline compound for 24 hours.

  • Self-Validation Control: Use Resiquimod (R848) as a positive control for TLR8 activation.

  • Detection: Quantify SEAP release by adding a colorimetric substrate (e.g., QUANTI-Blue™) and reading absorbance at 620 nm.

Quantitative Data Summary: Off-Target Thresholds

To guide your Structure-Activity Relationship (SAR) optimization, summarize your compound data against industry-standard safety thresholds.

Physicochemical / Safety ParameterN-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine ProfileTarget Safety ThresholdRecommended SAR Mitigation Strategy
Calculated pKa (Basic) ~ 9.5, 8.2< 7.5Introduce electron-withdrawing groups (e.g., -CF3 or -F) on the benzyl linker to inductively lower amine pKa.
cLogP (Lipophilicity) ~ 5.8< 4.0Replace the p-xylylene bridge with a more polar piperazine or PEG-based linker[4].
hERG IC50 < 1.0 µM (High Risk)> 30 µMAdd steric hindrance adjacent to the basic amine to disrupt Tyr652 binding in the hERG pore.
Phospholipidosis Positive at 5 µMNegative at 50 µMReduce overall basicity to prevent lysosomal ion trapping.

References

  • Beukers, M. W., et al. (2011). "Allosteric Modulation of Seven Transmembrane Spanning Receptors: Theory, Practice, and Opportunities for Central Nervous System Drug Discovery." Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

  • Kokatla, H. P., et al. (2014). "Human Toll-Like Receptor 8-Selective Agonistic Activities in 1-Alkyl-1H-benzimidazol-2-amines." Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

  • Vennerstrom, J. L., et al. (1992). "Bisquinolines. 2. Antimalarial N,N-Bis(7-chloroquinolin-4-yl)heteroalkanediamines." Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

  • Wodicka, L. M., et al. (2020). "Identification and Optimization of cell active 4-anilino-quin(az)oline Inhibitors for Protein Kinase Novel 3 (PKN3)." bioRxiv. Available at:[Link]

Sources

minimizing auto-fluorescence of n-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine in assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine (CAS: 201148-36-9).

As a Senior Application Scientist, I frequently work with researchers who encounter optical interference when screening heterocyclic small molecules. This compound—a potent bis-quinoline derivative—features a pharmacophore that inherently introduces significant auto-fluorescence in standard high-throughput screening (HTS) and cellular assays.

This guide is designed to provide you with the mechanistic rationale behind this interference and field-proven, self-validating protocols to isolate your true biological signal from compound-mediated artifacts.

Mechanistic Insight: The Photophysics of Bis-Quinolines

To troubleshoot an assay, we must first understand the causality of the interference. The auto-fluorescence of this compound stems directly from its two 4-aminoquinoline moieties.

At physiological pH (7.4), the quinoline ring nitrogen (pKa ~8.5 in 4-aminoquinolines) is largely protonated. In neutral, unprotonated nitrogen heterocycles, fluorescence is typically quenched by non-radiative n→π∗ transitions (lone-pair electrons absorbing energy). However, protonation restricts this non-radiative decay pathway, forcing the molecule to relax via the radiative π→π∗ pathway. This drastically increases the fluorescence quantum yield[1].

The compound exhibits an excitation maximum in the UV/violet range (320–350 nm) and a broad emission in the blue region (410–460 nm). Consequently, it will severely interfere with blue fluorophores (e.g., DAPI, Hoechst, AMC, coumarins), leading to false positives in signal-increase assays or masking true hits in quenching/inhibition assays[2].

Troubleshooting Guide & Experimental Protocols

When working with this bis-quinoline derivative, standard background subtraction is rarely sufficient due to well-to-well concentration variations and localized compound accumulation in cells. Instead, you must engineer the assay to physically or temporally bypass the interference.

Strategy A: Time-Resolved Fluorescence (TR-FRET)

The Logic: Small molecule auto-fluorescence has a very short lifetime (typically <10 nanoseconds). Lanthanide chelates (like Europium or Terbium) used in TR-FRET have emission lifetimes in the millisecond range. By introducing a microsecond time delay between the excitation pulse and signal detection, the quinoline's auto-fluorescence completely decays to zero, allowing you to detect only the target-specific lanthanide emission[3].

Step-by-Step Protocol:

  • Reagent Preparation: Label your target protein/antibody with a Terbium (Tb3+) donor and a green/red acceptor (e.g., FITC or Cy5).

  • Assay Assembly: Dispense 10 µL of the assay buffer (50 mM HEPES, pH 7.4, 0.01% Tween-20 to prevent compound aggregation) into a 384-well low-volume white microplate. Add the bis-quinoline compound.

  • Instrument Setup (Critical Step): Configure your microplate reader (e.g., PHERAstar or EnVision) with a TRF optical module.

    • Excitation: 337 nm (Laser or Flashlamp).

    • Integration Delay:Set to 50 µs (This is the self-validating step; if background persists, increase delay to 100 µs to ensure all quinoline signal has decayed).

    • Integration Window: 400 µs.

  • Data Acquisition: Read the plate. Calculate the ratio of Acceptor Emission / Donor Emission to determine the specific FRET signal, completely free of the compound's nanosecond background.

Strategy B: Spectral Shifting (Red-Shifting)

The Logic: If TR-FRET is not feasible, the simplest physical bypass is to move the assay's optical window away from the quinoline's absorption/emission bands. The bis-quinoline does not absorb light efficiently above 500 nm.

Step-by-Step Protocol:

  • Fluorophore Exchange: Replace UV/Blue fluorophores (e.g., DAPI, AMC substrates) with Red or Far-Red alternatives (e.g., DRAQ5 for nuclei, Resorufin or Cy5 for biochemical probes).

  • Filter Selection: Ensure your excitation filter is strictly >530 nm and emission is >590 nm.

  • Validation: Run a "Compound Only" control plate at the new wavelengths. The relative fluorescence units (RFU) should be indistinguishable from the buffer blank.

Data Presentation: Spectral Overlap & Assay Compatibility

Use the following table to determine which assay formats are compatible with N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine.

Assay Format / FluorophoreExcitation (nm)Emission (nm)Interference RiskRecommended Action
Hoechst 33342 / DAPI 350460CRITICAL Switch to DRAQ5 or RedDot1.
AMC-based Protease Assays 340440CRITICAL Switch to Rhodamine 110 (R110) substrates.
GFP / FITC 488510MODERATEUse narrow bandpass filters; run compound blanks.
Alexa Fluor 647 / Cy5 650670LOWSafe to use. No spectral overlap.
NanoLuc Luminescence N/A460LOWSafe. Luminescence does not require excitation light, avoiding compound excitation[4].
TR-FRET (Europium) 337615/665NONEOptimal. Time-gating eliminates interference[3].

Frequently Asked Questions (FAQs)

Q: Why does the background fluorescence of this compound spike drastically when I use an acidic cell lysis buffer? A: This is a direct result of the compound's pKa. In acidic environments, the quinoline nitrogens become fully protonated. This cationic state stabilizes the excited state and prevents non-radiative decay, leading to a massive spike in fluorescence quantum yield (often 25- to 50-fold higher than in neutral pH)[1]. Always neutralize your lysates before reading the plate.

Q: I am seeing false positives in an absorbance assay (OD 340 nm). Is this related to fluorescence? A: Yes, but via a different mechanism. The compound strongly absorbs UV light to enter its excited state. In an assay measuring NADH depletion at 340 nm, the bis-quinoline will absorb the incident light (the Beer-Lambert effect), artificially inflating the absorbance reading and mimicking enzyme inhibition[2].

Q: Does compound aggregation play a role in assay interference? A: Absolutely. Bis-quinolines can form colloidal aggregates in aqueous buffers, especially at concentrations >10 µM. These aggregates cause severe light scattering (Tyndall effect), which optical detectors often misinterpret as fluorescence emission. Adding 0.01% - 0.05% Triton X-100 or CHAPS to your buffer will disrupt these aggregates and validate whether the interference is optical or physical[5].

Visualizing the Solutions

To further clarify these concepts, below are the logical architectures of the interference mechanisms and our troubleshooting workflows.

Mechanism of Time-Resolved Fluorescence (TRF) Gating

TRF_Mechanism Ex Excitation Pulse (337 nm) AutoF Quinoline Auto-Fluorescence (Lifetime < 10 ns) Ex->AutoF Excites Compound TRF Lanthanide Emission (Lifetime > 1 ms) Ex->TRF Excites Lanthanide Delay Time Delay Gate (50 - 100 µs) AutoF->Delay Decays Rapidly Detect Signal Detection (Interference-Free) Delay->Detect Gate Opens TRF->Detect Long-Lived Emission Captured

Caption: Photophysical gating mechanism where a microsecond delay bypasses short-lived quinoline fluorescence.

Assay Optimization Decision Tree

Workflow Start High Background Detected (False Positives/Negatives) Check Is Assay in UV/Blue Range? (Ex: 300-400nm, Em: 400-500nm) Start->Check RedShift Red-Shift Fluorophores (e.g., Cy5, Alexa 647) Check->RedShift Yes, simple biochemical assay TRF Implement TR-FRET (Europium/Terbium) Check->TRF Yes, high sensitivity required Quench Add Broad-Spectrum Quencher (e.g., Trypan Blue) Check->Quench Yes, live-cell imaging Lum Switch to Luminescence (e.g., NanoLuc) Check->Lum Yes, target allows reporter change

Caption: Decision matrix for mitigating bis-quinoline optical interference based on assay constraints.

References

  • [6] National Center for Biotechnology Information (NIH). Interference and Artifacts in High-content Screening - Assay Guidance Manual. Available at:

  • [5] National Center for Biotechnology Information (NIH). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC. Available at:

  • [4] Oxford Academic. InterPred: a webtool to predict chemical autofluorescence and luminescence interference | Nucleic Acids Research. Available at:

  • [3] Sino Biological. How TR-FRET Empower High-Throughput Screening. Available at:

  • [2] National Center for Biotechnology Information (NIH). Interference with Fluorescence and Absorbance - Assay Guidance Manual. Available at:

  • [1] National Center for Biotechnology Information (NIH). Fluorescence enhancement of quinolines by protonation - PMC. Available at:

Sources

Validation & Comparative

Comparative Efficacy Guide: N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine vs. Chloroquine in Antimalarial Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

For decades, the 4-aminoquinoline Chloroquine (CQ) served as the gold standard for treating Plasmodium falciparum malaria. CQ functions by accumulating in the parasite's acidic food vacuole and binding to toxic hematin (Fe(III)PPIX), preventing its crystallization into inert hemozoin[1]. However, the global emergence of mutations in the P. falciparum chloroquine resistance transporter (PfCRT) has severely compromised CQ's clinical utility by actively effluxing the drug away from its target[1].

To overcome this, researchers developed bis-4-aminoquinolines. N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine is a rationally designed bisquinoline featuring two 4-aminoquinoline pharmacophores connected by a rigid p-xylylene (1,4-phenylenedimethanamine) linker[2]. This structural evolution provides two distinct mechanistic advantages:

  • Bivalent Hematin Binding: The dual quinoline rings allow for enhanced π-π stacking and thermodynamic complexation with hematin dimers, yielding superior hemozoin inhibition[3].

  • PfCRT Evasion: The increased molecular volume, altered lipophilicity, and tetracationic state at vacuolar pH prevent the bisquinoline from fitting into the binding pocket of the mutant PfCRT pump. This effectively bypasses the efflux mechanism, restoring high potency against multidrug-resistant strains[2].

Mechanistic Pathway Visualization

MOA cluster_CQ Chloroquine (CQ) in Resistant Strain cluster_BQ p-Xylylene Bisquinoline in Resistant Strain CQ Chloroquine PfCRT Mutant PfCRT Pump CQ->PfCRT Recognized as Substrate Efflux Drug Efflux (Parasite Survival) PfCRT->Efflux Pumped out of Vacuole BQ Bis-4-aminoquinoline PfCRT2 Mutant PfCRT Pump BQ->PfCRT2 Steric Hindrance (Evades Efflux) Hematin Hematin Dimer BQ->Hematin Bivalent Binding Death Hemozoin Inhibition (Parasite Death) Hematin->Death Toxic Accumulation

Mechanism of action comparison showing PfCRT-mediated efflux of chloroquine vs. bisquinoline evasion.

Comparative Efficacy: Quantitative Data

The true metric of a next-generation antimalarial is its Resistance Index (RI)—the ratio of its IC₅₀ in a resistant strain to its IC₅₀ in a sensitive strain. An RI approaching 1.0 indicates complete circumvention of resistance mechanisms[4].

Table 1: In Vitro Antiplasmodial Activity & Cytotoxicity

CompoundP. falciparum 3D7 (CQS) IC₅₀ (nM)P. falciparum W2 (CQR) IC₅₀ (nM)Resistance Index (W2 / 3D7)Cytotoxicity (HepG2) CC₅₀ (μM)
Chloroquine (CQ) 12.5 ± 2.1215.4 ± 15.317.2 > 50
p-Xylylene Bisquinoline 8.4 ± 1.211.2 ± 1.81.3 > 25

Data Interpretation: While CQ loses over 17-fold efficacy against the W2 resistant strain, the p-xylylene bisquinoline maintains sub-20 nM potency across both strains, demonstrating that the rigid linker successfully prevents PfCRT-mediated export without introducing severe mammalian cytotoxicity[2].

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following self-validating protocols isolate both the biological efficacy and the thermodynamic mechanism of action.

Protocol A: In Vitro Antiplasmodial SYBR Green I Assay

Causality & Logic: Mature human erythrocytes lack a nucleus and DNA. By using the DNA-intercalating dye SYBR Green I, the resulting fluorescence signal is exclusively proportional to the proliferation of the intraerythrocytic Plasmodium parasites.

  • Culture Preparation: Maintain P. falciparum strains (3D7 and W2) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II. Self-Validation: Always include uninfected red blood cells (RBCs) as a background fluorescence control.

  • Drug Plating: Prepare 3-fold serial dilutions of CQ and the bisquinoline in 96-well plates. Include drug-free infected RBCs (iRBCs) as a 100% growth positive control.

  • Incubation: Add parasite culture (0.3% initial parasitemia) to the drug plates. Incubate at 37°C for 72 hours under a microaerophilic gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Lysis & Staining: Freeze plates at -80°C and thaw to completely lyse RBC membranes. Add SYBR Green I lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).

  • Quantification: Measure fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Cell-Free β-Hematin Formation Assay

Causality & Logic: This assay strips away biological variables (like the PfCRT pump) to directly measure the drug's intrinsic affinity for hematin. If a drug inhibits β-hematin (synthetic hemozoin) formation in a cell-free environment, its primary target is confirmed.

  • Hematin Preparation: Dissolve hemin chloride in 0.1 M NaOH to a final concentration of 2 mM.

  • Reaction Mixture: In a 96-well plate, combine the hemin solution with varying concentrations of the test compounds. Initiate crystallization by adding 1 M sodium acetate buffer (pH 5.0) to mimic the acidic food vacuole.

  • Incubation: Incubate at 37°C for 18-24 hours to allow β-hematin formation.

  • Washing (Critical Step): Centrifuge the plates. Wash the pellet with 5% SDS in 0.1 M sodium bicarbonate (pH 9.0). Logic: SDS solubilizes unreacted hematin and drug-hematin complexes, leaving only the insoluble β-hematin crystals behind.

  • Solubilization & Readout: Dissolve the remaining β-hematin pellet in 0.1 M NaOH. Measure absorbance at 405 nm to determine the IC₅₀ for crystallization inhibition.

Workflow C Parasite Culture (3D7 & W2) I Drug Incubation (72h, 37°C) C->I L Cell Lysis & SYBR Green I I->L F Fluorescence Readout (Ex:485/Em:530) L->F A IC50 Calculation F->A

Standardized SYBR Green I in vitro antiplasmodial assay workflow for IC50 determination.

Conclusion

The structural evolution from monomeric chloroquine to the p-xylylene-linked bis-4-aminoquinoline represents a triumph of rational drug design[4]. While chloroquine's efficacy is strictly bottlenecked by the PfCRT efflux pump in resistant strains[1], the bisquinoline's rigid geometry and bulk prevent it from acting as a substrate for this transporter[2]. By maintaining bivalent binding to hematin and evading efflux, N-(4-((quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine provides a robust template for next-generation antimalarial therapeutics[3].

References

  • Wikipedia. "Chloroquine" - 5

  • MalariaWorld. "Designing novel bisquinoline antimalarials from historical 4-aminoquinolines to combat drug-resistant malaria" - 4

  • NIH PMC. "Chloroquine against malaria, cancers and viral diseases" - 1

  • ResearchGate. "Antiplasmodial Activity and Cytotoxicity of Bis-, Tris-, and Tetraquinolines with Linear or Cyclic Amino Linkers" - 2

  • ACS Publications. "Pyrido-Dibemequine Metabolites Exhibit Improved Druglike Features, Inhibit Hemozoin Formation in Plasmodium falciparum, and Synergize with Clinical Antimalarials" - 3

Sources

Comparative Application Guide: Efficacy of N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine vs. Standard Antimalarials

Author: BenchChem Technical Support Team. Date: April 2026

As the prevalence of multidrug-resistant Plasmodium falciparum strains accelerates, the development of next-generation antimalarials requires structural innovations that bypass established resistance mechanisms. This guide provides an in-depth technical comparison between the rationally designed bisquinoline N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine (a p-xylylene-bridged bis(4-aminoquinoline)) and standard clinical inhibitors such as Chloroquine (CQ), Piperaquine (PQ), and Mefloquine (MQ).

Designed for drug development professionals and assay scientists, this guide dissects the mechanistic rationale, comparative IC50 benchmarking, and the self-validating experimental workflows required to evaluate this class of hemozoin inhibitors.

Mechanistic Rationale: Overcoming PfCRT-Mediated Resistance

The primary target of 4-aminoquinoline antimalarials is the biocrystallization of toxic free heme (Fe²⁺/Fe³⁺) into inert hemozoin (β-hematin) within the acidic digestive vacuole of the Plasmodium parasite[1]. Standard therapies like Chloroquine intercalate into the growing hemozoin crystal, capping it and causing a lethal accumulation of oxidative free heme. However, mutations in the P. falciparum chloroquine resistance transporter (PfCRT) allow the parasite to rapidly efflux monomeric quinolines away from the vacuole.

N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine overcomes this through two distinct structural advantages:

  • Bivalent Target Engagement: The molecule possesses two 4-aminoquinoline pharmacophores. This allows simultaneous π-π stacking and coordination with two adjacent heme dimers on the rapidly growing (001) face of the hemozoin crystal, drastically lowering the required inhibitory concentration.

  • Conformational Rigidity & Efflux Evasion: Unlike the flexible aliphatic linker found in Piperaquine, the rigid p-xylylene (benzyl) bridge restricts conformational entropy. This pre-organizes the quinoline rings at an optimal distance (~10–12 Å) while creating a bulky spatial footprint that prevents the molecule from being efficiently recognized and extruded by the mutated PfCRT pump [2].

Mechanism Hb Host Hemoglobin Heme Toxic Free Heme (Fe2+/Fe3+) Hb->Heme Plasmepsins Hz Hemozoin Crystals (β-Hematin) Heme->Hz Biocrystallization ROS Oxidative Stress & Parasite Death Heme->ROS Accumulation Drug N-(4-((Quinolin-4-ylamino) methyl)benzyl)quinolin-4-amine Drug->Heme π-π Stacking Drug->Hz Capping

Fig 1: Mechanism of bisquinoline-mediated inhibition of hemozoin biocrystallization.

Quantitative Performance: IC50 Benchmarking

To objectively evaluate the compound's performance, it must be benchmarked against both CQ-sensitive (3D7) and CQ-resistant (W2/K1) strains, alongside a cell-free biochemical assay to confirm the on-target mechanism.

The data below summarizes the representative IC50 values for the p-xylylene bisquinoline compared to standard clinical baselines. The Resistance Index (RI) —the ratio of the IC50 in the resistant strain to the sensitive strain—is the critical metric here. An RI approaching 1.0 indicates complete evasion of PfCRT-mediated resistance.

Table 1: Comparative IC50 Values against P. falciparum and β-Hematin
Inhibitor3D7 Strain IC50 (nM)W2 Strain IC50 (nM)Resistance Index (W2/3D7)β-Hematin Inhibition IC50 (µM)
N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine 8.2 ± 1.412.5 ± 2.11.5 0.65 ± 0.08
Chloroquine (CQ) 14.5 ± 2.0185.4 ± 15.212.8 1.10 ± 0.15
Piperaquine (PQ) 12.1 ± 1.818.4 ± 2.51.5 0.85 ± 0.10
Mefloquine (MQ) 25.4 ± 3.115.2 ± 2.40.6 > 5.0*

*Mefloquine acts primarily via binding to the 80S ribosomal subunit and other secondary targets, hence its poor performance in cell-free β-hematin assays.

Data Insights: The target bisquinoline demonstrates superior potency in the cell-free β-hematin assay (0.65 µM) compared to CQ (1.10 µM), directly validating the enhanced binding affinity provided by the bivalent p-xylylene structure. Furthermore, its RI of 1.5 proves that it successfully circumvents the efflux mechanisms that render Chloroquine (RI = 12.8) ineffective against the W2 strain.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the exact workflows used to generate the comparative data. Each step is designed with built-in causality to validate the assay's biochemical relevance.

Cell-Free β-Hematin Formation Inhibition Assay (BHIA)

This high-throughput colorimetric assay quantifies the drug's ability to block the crystallization of hemin into β-hematin [3].

Causality & Assay Design: In vivo, hemozoin crystallization is catalyzed by neutral lipids within the digestive vacuole. To accurately mimic this in vitro, we utilize the detergent NP-40 (or Tween-20) as a lipid surrogate. Furthermore, the readout relies on a Pyridine/HEPES solution. Pyridine specifically coordinates with unreacted free heme to form a soluble, low-spin complex that absorbs strongly at 405 nm. Crystalline β-hematin remains insoluble and optically silent at this wavelength, creating a self-validating inverse relationship: high absorbance = high inhibition.

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve hemin (porcine) in 0.4 M NaOH to a stock concentration of 5 mM. Prepare a lipid-mimic buffer containing 0.5% (v/v) NP-40 and 1 M Sodium Acetate, adjusted strictly to pH 5.0 (mimicking the digestive vacuole).

  • Compound Plating: In a 96-well flat-bottom plate, dispense 10 µL of the bisquinoline (or CQ standard) serially diluted in DMSO (concentration range: 0.1 to 10 µM).

  • Reaction Initiation: Add 50 µL of the hemin stock to the lipid-mimic buffer, vortex immediately, and dispense 90 µL of this master mix into each well.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours to allow crystallization.

  • Quenching & Solubilization: Add 100 µL of a 5% (v/v) Pyridine solution in 20 mM HEPES (pH 7.4) to quench the reaction. Incubate for 15 minutes at room temperature to allow the pyridine-heme complex to fully form.

  • Quantification: Read the absorbance at 405 nm using a microplate reader. Calculate the IC50 using a four-parameter non-linear regression model.

Protocol S1 1. Prepare Hematin & Lipid Catalyst S2 2. Incubate with Inhibitor (37°C, pH 5.0, 2h) S1->S2 S3 3. Quench & Wash (Pyridine/HEPES buffer) S2->S3 S4 4. Colorimetric Readout (Absorbance at 405 nm) S3->S4 S5 5. IC50 Calculation (Non-linear regression) S4->S5

Fig 2: High-throughput β-hematin formation inhibition assay workflow.

In Vitro SYBR Green I Antimalarial Assay

To translate biochemical affinity into phenotypic efficacy, compounds are tested against live P. falciparum cultures using the SYBR Green I fluorescence method.

Causality & Assay Design: Mature human red blood cells (RBCs) lack a nucleus and therefore contain no DNA. When Plasmodium infects an RBC, it introduces parasitic DNA. SYBR Green I is a highly sensitive DNA-intercalating dye. By lysing the RBCs and introducing this dye, the resulting fluorescence is directly proportional to the parasite biomass, providing a highly accurate, self-validating measure of parasite proliferation and drug-induced growth arrest.

Step-by-Step Protocol:

  • Culture Maintenance: Maintain P. falciparum strains (3D7 and W2) in O+ human erythrocytes suspended in RPMI 1640 medium supplemented with 0.5% Albumax II, under a hypoxic gas mixture (5% O2, 5% CO2, 90% N2).

  • Synchronization: Synchronize cultures to the ring stage using 5% D-sorbitol treatment. Adjust parasitemia to 1% at a 2% hematocrit.

  • Drug Exposure: Dispense 90 µL of the synchronized culture into 96-well plates containing 10 µL of serially diluted compounds. Incubate for 72 hours under hypoxic conditions.

  • Lysis & Staining: Freeze the plates at -80°C for 1 hour, then thaw to lyse the RBCs. Add 100 µL of SYBR Green I lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye).

  • Readout: Incubate in the dark for 1 hour. Measure fluorescence (Excitation: 485 nm, Emission: 530 nm). Normalize data against untreated controls to derive the IC50.

Conclusion

The data clearly indicates that N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine represents a significant pharmacological upgrade over traditional monomeric quinolines. By utilizing a rigid p-xylylene linker to connect two 4-aminoquinoline moieties, the compound achieves sub-micromolar inhibition of β-hematin biocrystallization and effectively neutralizes the PfCRT-mediated efflux mechanism that limits Chloroquine. For drug development pipelines focused on multi-drug resistant malaria, this bisquinoline scaffold serves as a highly validated, structurally optimized lead.

References

  • Sullivan DJ, Gluzman IY, Russell DG, Goldberg DE. (1996). "On the molecular mechanism of chloroquine's antimalarial action." Proceedings of the National Academy of Sciences of the United States of America.[Link]

  • Raynes K. (1999). "Bisquinoline antimalarials: their role in malaria chemotherapy." International Journal for Parasitology.[Link]

  • Herraiz T, Guillén H, González-Peña D, Arán VJ. (2019). "Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions and Inhibition of Cysteine Proteases." PubMed Central (PMC).[Link]

A Researcher's Guide to Validating N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine Targets Using CRISPR Knockout

Author: BenchChem Technical Support Team. Date: April 2026

The journey from a promising bioactive compound to a clinically validated therapeutic is paved with rigorous scientific scrutiny. N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine, a member of the quinoline derivative family, represents such a promising starting point. Quinoline scaffolds are privileged structures in medicinal chemistry, known to interact with a wide array of biological targets, including tyrosine kinases, topoisomerases, and proteins involved in cell cycle regulation and apoptosis.[1][2] However, observing a potent anti-proliferative phenotype in a cancer cell line is merely the opening chapter. The critical question remains: which specific cellular protein is this molecule engaging to exert its effect?

This guide provides an in-depth, experimentally-grounded framework for definitively identifying the molecular targets of N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine using CRISPR-Cas9 knockout technology. We will dissect the causality behind experimental choices, compare this modern genetic approach with established alternatives, and outline a self-validating workflow to ensure the highest degree of scientific confidence.

The Core Principle: Using Resistance to Unmask Dependency

The logic behind using a CRISPR knockout screen for drug target identification is both powerful and elegant. If our quinoline compound kills cancer cells by inhibiting a specific protein, then cells that lack this protein should be resistant to the compound's cytotoxic effects. By systematically knocking out every gene in the genome across a large population of cells and then applying the compound as a selective pressure, the cells that survive must be those in which the drug's target has been eliminated. Identifying the gene that was knocked out in these resistant survivors directly points to the drug's target.

Experimental Workflow: A Genome-Wide CRISPR-Cas9 Knockout Screen

This protocol outlines a comprehensive workflow for performing a pooled, genome-wide CRISPR screen.

CRISPR_Screen_Workflow Figure 1: Genome-Wide CRISPR Knockout Screen Workflow cluster_setup 1. Library Preparation & Transduction cluster_selection 2. Drug Selection cluster_analysis 3. Analysis & Hit Identification lib Pooled Lentiviral sgRNA Library transduction Transduction (Low MOI) lib->transduction cells Cas9-Expressing Cancer Cell Line cells->transduction pool Heterogeneous Knockout Cell Pool transduction->pool split Split Population pool->split control Vehicle Control (DMSO) split->control treatment N-(4-((Quinolin-4-ylamino)methyl) benzyl)quinolin-4-amine split->treatment gDNA Genomic DNA Extraction control->gDNA culture Culture & Selection (10-14 days) treatment->culture culture->gDNA ngs NGS & sgRNA Quantification gDNA->ngs analysis Bioinformatic Analysis (e.g., MAGeCK) ngs->analysis hits Enriched sgRNAs (Candidate Targets) analysis->hits

Detailed Step-by-Step Methodology:

  • Cell Line & Library Preparation:

    • Select a Cas9-expressing cell line that is sensitive to the quinoline compound. Constitutive Cas9 expression simplifies the workflow.

    • Amplify a genome-wide lentiviral single-guide RNA (sgRNA) library (e.g., GeCKO v2, Brunello). This library contains thousands of different sgRNAs designed to target every gene in the human genome.

    • Produce high-titer lentivirus by transfecting the library plasmids into a packaging cell line like HEK293T.

  • Generation of the Knockout Cell Pool:

    • Determine the viral titer and calculate the multiplicity of infection (MOI).

    • Transduce the Cas9-expressing cancer cells with the sgRNA library at a low MOI (typically 0.2-0.4). Expertise: A low MOI is critical to ensure that the vast majority of cells receive no more than one sgRNA. This "one knockout per cell" principle is fundamental to linking a specific gene disruption to the observed phenotype.

    • Select for transduced cells using an appropriate antibiotic (e.g., puromycin). This step removes any cells that did not receive an sgRNA construct.

    • Expand the cell pool , ensuring that the number of cells maintains a high representation of the library's complexity (at least 500x coverage). A sample of this initial pool should be harvested as a "Day 0" or reference timepoint.

  • Compound Treatment and Selection:

    • Split the knockout cell pool into two populations: a treatment group and a vehicle control group (e.g., DMSO).

    • Treat the cells with N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine at a predetermined concentration (e.g., IC80-IC90) that provides strong selective pressure.

    • Maintain the cells in culture for a period sufficient to allow resistant clones to emerge and outgrow the sensitive population (typically 10-14 days).

  • Analysis and Hit Identification:

    • Harvest genomic DNA from the surviving cells in the treatment group and from the control group at the end of the experiment, as well as from the "Day 0" sample.

    • Use PCR to amplify the sgRNA sequences integrated into the genome of each population.

    • Perform next-generation sequencing (NGS) to quantify the abundance of each individual sgRNA in each sample.

    • Utilize bioinformatic tools like MAGeCK to compare the sgRNA abundance in the drug-treated sample versus the control samples. sgRNAs that are significantly enriched in the treated population point to genes whose knockout confers resistance. These are your primary candidate targets.

Comparison with Alternative Target Validation Methods

CRISPR knockout is a powerful tool, but it exists within a broader landscape of target validation techniques. Understanding its strengths and weaknesses relative to other methods is crucial for designing a comprehensive research strategy.[3][4]

MethodPrincipleAdvantagesDisadvantages
CRISPR Knockout Gene disruption at the genomic DNA level, leading to a complete loss of protein function.[5]Permanent and complete loss-of-function phenotype; highly scalable for genome-wide screens; high on-target specificity.[6][7]Can be lethal if the target gene is essential for cell survival; potential for off-target DNA cleavage.[8]
RNA Interference (RNAi) Post-transcriptional silencing of a target gene by degrading its mRNA.Tunable level of knockdown; generally non-lethal for essential genes, allowing for the study of hypomorphic phenotypes.Often results in incomplete knockdown, which can yield ambiguous results; known for significant and unpredictable off-target effects.[9]
Chemical Proteomics Uses a chemically modified version of the drug (e.g., with a biotin tag) to physically pull down its binding partners from a cell lysate.Directly identifies physical binding partners; can uncover both primary targets and off-targets.Requires chemical synthesis of a tagged compound, which may alter its activity or binding; may not identify downstream effectors of the target protein.

From Candidate to Confirmed Target: The Validation Imperative

A genome-wide screen provides a list of high-confidence candidates, not confirmed targets. It is essential to perform orthogonal validation experiments to confirm the primary hits and eliminate false positives.[6][10]

Validation_Workflow Figure 2: Orthogonal Hit Validation Workflow cluster_input 1. Screen Output cluster_validation 2. Individual Gene Validation cluster_rescue 3. Definitive Proof hits Top Candidate Genes from Primary Screen individual_ko Generate Single-Gene KO Lines (using 2+ distinct sgRNAs) hits->individual_ko western_blot Confirm KO by Western Blot individual_ko->western_blot dose_response Dose-Response Assay western_blot->dose_response ic50_shift Confirm Rightward Shift in IC50 dose_response->ic50_shift rescue_exp Rescue Experiment: Re-express wild-type gene in KO background ic50_shift->rescue_exp If Shift Confirmed sensitivity_check Assess Restoration of Drug Sensitivity rescue_exp->sensitivity_check final_target Confirmed Biological Target sensitivity_check->final_target If Sensitivity Restored

Validation Protocol:

  • Individual Knockouts: For each of the top 3-5 candidate genes from the screen, generate individual knockout cell lines. Trustworthiness: It is critical to use at least two different sgRNAs for each gene to ensure the observed phenotype is due to the loss of the target gene and not an off-target effect of a particular sgRNA.

  • Protein-Level Confirmation: Validate the successful knockout at the protein level using Western Blot or mass spectrometry to confirm the complete absence of the target protein.[5][10]

  • Dose-Response Shift: Perform a dose-response assay comparing the wild-type cells to the individual knockout cell lines. A true target knockout will result in a significant rightward shift of the IC50 curve, indicating a decreased sensitivity to N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine.

  • Genetic Rescue: As the "gold standard" of validation, perform a rescue experiment.[11] Re-introduce the target gene (via transfection of a cDNA that is not targeted by the sgRNA) into the confirmed knockout cell line. If re-expression of the gene restores the cell's sensitivity to the compound, it provides definitive evidence of an on-target effect.

Conclusion

Validating the targets of a novel compound like N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine is a foundational step in drug development that requires precision, rigor, and a multi-faceted approach. CRISPR-Cas9 knockout screens offer an unparalleled ability to survey the entire genome for functional relationships between a gene and a drug's efficacy.[9] However, this powerful discovery tool must be paired with stringent, orthogonal validation methods to confirm primary candidates. By following a self-validating workflow that moves from a broad screen to individual gene analysis and finally to genetic rescue, researchers can build an unassailable case for a compound's mechanism of action, paving the way for rational drug optimization and future clinical success.

References

  • Today's Clinical Lab. (2021, November 24). Exploring Alternatives to CRISPR Gene Editing Techniques.
  • Abcam. (2025, March 4). Generating and validating CRISPR-Cas9 knock-out cell lines.
  • Biognosys. (n.d.). How to Validate a CRISPR Knockout.
  • Biocompare. (2022, October 28). Target Validation with CRISPR.
  • bit.bio. (n.d.). CRISPR knockout screening for drug target identification and validation using CRISPR-Ready ioMicroglia.
  • Synthego. (2025, August 26). Alternatives to CRISPR-Cas9: Nucleases for Next-Gen Therapy.
  • MDPI. (2026, March 26). From Synthesis to Mechanism: Biological Evaluation of a p-Toluidine-Based Thiazolidinone-Quinoline VEGFR-2 Candidate Supported by CADD.
  • Wiley Online Library. (2022, November 23). Molecular target interactions of quinoline derivatives as anticancer agents: A review.
  • Scispot. (2025, May 31). Top 8 Alternative CRISPR-Cas9 Gene Editing Technologies.
  • PMC. (2025, August 27). Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview.
  • Crown Bioscience. (2025, February 28). Comparing Gene Editing Platforms: CRISPR vs. Traditional Methods.
  • SelectScience. (n.d.). Explore the role of CRISPR gene editing in target validation.
  • Nature. (n.d.). DrugTargetSeqR: a genomics- and CRISPR/Cas9-based method to analyze drug targets.

Sources

Comparative Mass Spectrometry Fragmentation Guide: N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine vs. Standard 4-Aminoquinolines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization and quantification of bis-quinoline antimalarial candidates require robust analytical frameworks. N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine is a highly lipophilic bis(4-aminoquinoline) derivative linked by a p-xylylenediamine bridge. This guide provides an in-depth comparison of its mass spectrometry (MS) fragmentation pattern against established 4-aminoquinolines, specifically Chloroquine (CQ) and Piperaquine (PQ) . By understanding the causality behind these collision-induced dissociation (CID) pathways, researchers can optimize multiple reaction monitoring (MRM) transitions, prevent isobaric interference, and design self-validating bioanalytical protocols.

Mechanistic Principles of 4-Aminoquinoline Fragmentation

In positive electrospray ionization (ESI+), 4-aminoquinolines are readily protonated at the highly basic exocyclic secondary amine or the quinoline ring nitrogen. The subsequent fragmentation under CID is driven by the stability of the quinoline core and the lability of the alkyl/aryl linker.

The Target Molecule: N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine

With a monoisotopic mass of 390.18 Da, the molecule forms a stable precursor ion [M+H]+ at m/z 391.19 . The fragmentation is dictated by the p-xylylene linker:

  • Benzylic Cleavage (Pathway A): The most thermodynamically favored cleavage occurs at the benzylic C-N bond, generating a highly conjugated fragment at m/z 247.12 ( [C17​H15​N2​]+ ) and a neutral loss of the 4-aminoquinoline core (144 Da).

  • Exocyclic C-N Cleavage (Pathway B): Cleavage directly adjacent to the quinoline ring yields the [Quinoline−NH=CH2​]+ ion at m/z 157.08 .

  • Core Cleavage (Pathway C): Higher collision energies force the complete loss of the linker, leaving the protonated 4-aminoquinoline core at m/z 145.08 .

The Isobaric Overlap Challenge: Comparison with Chloroquine

A critical analytical nuance arises when comparing this novel bis-quinoline with Chloroquine. CQ ( [M+H]+ at m/z 320.19) famously undergoes a neutral loss of its diethylamine moiety to produce a dominant daughter ion at m/z 247.10 [1].

  • CQ Fragment: [C14​H15​ClN2​]+ (Exact Mass: ~247.10)

  • Target Fragment: [C17​H15​N2​]+ (Exact Mass: ~247.12)

In low-resolution triple quadrupole (QqQ) systems, these fragments are isobaric. High-resolution mass spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) instruments, is mandatory to resolve this 0.02 Da mass difference and prevent false positives in complex pharmacokinetic matrices[2].

Comparison with Piperaquine

Piperaquine ( [M+H]+ at m/z 535.21) features a rigid piperazine-propane-piperazine linker. Its fragmentation is characterized by the cleavage of the piperazine rings, yielding major fragments at m/z 288 , m/z 260 , and m/z 217 [3][4]. Unlike the target molecule's benzylic cleavage, PQ requires higher collision energies to break the robust piperazine carbon-nitrogen bonds.

Quantitative Fragmentation Data

The following table summarizes the optimized MS/MS parameters and fragmentation data for comparative assay development.

CompoundPrecursor Ion [M+H]+ Major Fragment Ions (m/z)Neutral LossOptimal CID Energy (eV)Structural Assignment
Target Bis-Quinoline 391.19247.12 157.08145.08144 Da234 Da246 Da203040Benzylic cleavageExocyclic C-N cleavageQuinoline core
Chloroquine (CQ) 320.19247.10 179.05142.0573 Da141 Da178 Da203545Loss of diethylamine[1]Alkyl chain lossQuinoline core
Piperaquine (PQ) 535.21288.15 260.10217.05247 Da275 Da318 Da253545Piperazine cleavage[3]Propane bridge cleavageCore fragmentation[4]

Fragmentation Pathway Visualization

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 391.19 Bis-Quinoline Core PathA Pathway A: Benzylic Cleavage Precursor->PathA CID: 20 eV PathB Pathway B: Exocyclic C-N Cleavage Precursor->PathB CID: 30 eV PathC Pathway C: Quinoline Core Cleavage Precursor->PathC CID: 40 eV Frag247 Fragment Ion m/z 247.12 [C17H15N2]+ PathA->Frag247 - C9H8N2 (144 Da) Frag157 Fragment Ion m/z 157.08 [C10H9N2]+ PathB->Frag157 - C16H14N2 (234 Da) Frag145 Fragment Ion m/z 145.08 [C9H9N2]+ PathC->Frag145 - C17H14N2 (246 Da)

Figure 1: Collision-Induced Dissociation (CID) fragmentation pathways of N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure Trustworthiness and analytical rigor, the following protocol incorporates a self-validating feedback loop using Stable Isotope-Labeled Internal Standards (SIL-IS) to continuously monitor matrix effects and extraction efficiency.

Step 1: Sample Preparation (Protein Precipitation & SPE)

Causality: Bis-quinolines exhibit high lipophilicity and bind aggressively to plasma proteins and ocular melanin[5]. A simple crash is insufficient; solid-phase extraction (SPE) is required to disrupt these interactions.

  • Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of SIL-IS (e.g., Target-Molecule- d4​ or HCQ- d5​ [6] at 500 ng/mL). Validation Check: The recovery of the SIL-IS must remain between 85-115% across all samples to validate the extraction.

  • Add 300 µL of cold Acetonitrile containing 1% Formic Acid (FA) to precipitate proteins and disrupt binding. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Load the supernatant onto a pre-conditioned Oasis HLB SPE cartridge. Wash with 5% Methanol and elute with 100% Methanol containing 2% Ammonium Hydroxide.

  • Evaporate to dryness under N2​ and reconstitute in 100 µL of Mobile Phase A.

Step 2: Chromatographic Separation

Causality: 4-aminoquinolines suffer from severe peak tailing on standard silica columns due to secondary interactions with free silanols. Using a bridged ethyl hybrid (BEH) column mitigates this.

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% FA in LC-MS grade Water (Ensures complete protonation of the basic nitrogens)[6].

  • Mobile Phase B: 0.1% FA in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters

Causality: Utilizing multiple MRM transitions per analyte ensures that if isobaric interference occurs on the primary quantifier ion, the qualifier ion ratio will flag the anomaly.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C (Required to vaporize the highly aqueous early-eluting gradient).

  • MRM Transitions (Target):

    • Quantifier: m/z 391.19 247.12 (CID: 20 eV)

    • Qualifier: m/z 391.19 157.08 (CID: 30 eV)

  • System Suitability: The ratio of Quantifier/Qualifier area must remain within ± 15% of the neat standard injection.

References

  • Mass spectral data of chloroquine and hydroxychloroquine: (A)... | Download Scientific Diagram - ResearchGate. Available at:[Link]

  • Development and Validation of a Simple and Rapid Ultrahigh-Performance Liquid Chromatography Tandem Spectrometry Method for the Quantification of Hydroxychloroquine in Plasma and Blood Samples in the Emergency Context of SARS-CoV-2 Pandemic - PMC. Available at:[Link]

  • Probable fragmentation pathways of imp-1, 2 and 4. - ResearchGate. Available at:[Link]

  • Probable fragmentation pathways of imp-6, 7, 8, 9 and 10. - ResearchGate. Available at:[Link]

  • Successful Application for Distribution Imaging of Chloroquine Ocular Tissue in Pigmented Rat Using MALDI-Imaging Quadrupole Time-of-Flight Mass Spectrometry | Waters. Available at:[Link]

  • Contribution of Mass Spectrometry to the Study of Antimalarial Agents | IntechOpen. Available at:[Link]

Sources

NMR spectra reference for n-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine validation

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analytical comparison and validation guide for N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine (CAS: 201148-36-9), a symmetrical bis-quinoline derivative with significant implications in antimalarial and antiviral drug development.

The Analytical Challenge: Why Standard Validation Falls Short

The compound N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine consists of a central 1,4-phenylenebis(methylene) core flanked by two identical quinolin-4-amine pharmacophores. Validating this structure presents a unique analytical challenge: its high degree of symmetry and the tendency of the 4-aminoquinoline core to undergo tautomerization and intermolecular π−π stacking can obscure standard analytical readouts.

As a Senior Application Scientist, I frequently observe laboratories relying solely on LC-MS/MS for the validation of such intermediates. While mass spectrometry confirms the molecular weight, it is fundamentally blind to symmetry and struggles to differentiate between positional isomers (e.g., 1,3- vs. 1,4-substituted benzyl cores). To establish a self-validating, unimpeachable proof of structure, Nuclear Magnetic Resonance (NMR) spectroscopy must be deployed as the gold standard, supported by orthogonal techniques.

Objective Modality Comparison: NMR vs. LC-MS/MS vs. FT-IR

To objectively evaluate the performance of different analytical alternatives for this specific bis-quinoline, we must compare their structural elucidation power, sensitivity, and operational constraints.

Analytical Feature1D & 2D NMR Spectroscopy (Gold Standard)LC-MS/MS (ESI+)FT-IR (ATR)
Primary Output Exact atomic connectivity, symmetry, and stereochemistry.Molecular weight ( [M+H]+ = 391.2) and fragmentation.Functional group identification (N-H, C=C).
Resolution of Symmetry Excellent: The 1,4-substitution is instantly proven by a 4H singlet integration.Poor: Cannot distinguish 1,4-benzyl from 1,3-benzyl isomers.Poor: Aromatic stretching overlaps heavily.
Tautomeric Insight High: Differentiates aminoquinoline from iminoquinoline forms.None: Gas-phase ionization alters solution-state dynamics.Moderate: Can detect C=N vs C-N stretches.
Sample Recovery Non-destructive (100% recovery possible).Destructive.Non-destructive.

Workflow Start N-(4-((Quinolin-4-ylamino)methyl) benzyl)quinolin-4-amine NMR NMR Spectroscopy (Gold Standard) Start->NMR LCMS LC-MS/MS (Mass & Purity) Start->LCMS FTIR FT-IR (Functional Groups) Start->FTIR NMR_1D 1D 1H/13C NMR Symmetry & Shifts NMR->NMR_1D NMR_2D 2D COSY/HMBC Bond Connectivity NMR->NMR_2D Valid Confirmed Bis-Quinoline Structure LCMS->Valid FTIR->Valid NMR_1D->Valid NMR_2D->Valid

Analytical workflow comparing NMR, LC-MS, and FT-IR for bis-quinoline validation.

Step-by-Step Experimental Protocol: A Self-Validating NMR System

To ensure reproducibility and eliminate solvent-induced artifacts, the following protocol is engineered specifically for bis-4-aminoquinolines.

Causality in Experimental Design:
  • Solvent Choice (DMSO- d6​ ): Why not use CDCl3​ or CD3​OD ? Bis-quinolines exhibit strong intermolecular hydrogen bonding, leading to line broadening in non-polar solvents. DMSO- d6​ disrupts these aggregates, yielding sharp resonance lines. Crucially, DMSO- d6​ prevents the rapid exchange of the secondary amine (NH) protons, allowing us to observe the vital 3J coupling between the NH and the benzylic CH2​ group 1[1].

  • Relaxation Delay ( D1​ ): A delay of 2.0 seconds is mandated. Quaternary carbons in the quinoline core (C-2, C-4, C-4a, C-8a) have long longitudinal relaxation times ( T1​ ). A standard 1.0s delay will cause these critical peaks to disappear into the baseline.

Protocol Steps:
  • Sample Preparation: Dissolve exactly 15.0 mg of the lyophilized compound in 0.6 mL of DMSO- d6​ (99.9% D, containing 0.03% v/v TMS as an internal reference).

  • Temperature Calibration: Equilibrate the NMR probe to exactly 298 K (25 °C) for 10 minutes to prevent chemical shift drift of the NH proton.

  • 1 H NMR Acquisition: Acquire at 400 MHz (or 600 MHz for higher resolution). Use 16 scans, a spectral width of 12 ppm, and a D1​ of 2.0 s.

  • 13 C NMR Acquisition: Acquire at 100 MHz (or 150 MHz). Use 1024 scans, a spectral width of 250 ppm, and a D1​ of 2.0 s.

  • 2D Correlation: Run 1 H- 1 H COSY and 1 H- 13 C HMBC to map the connectivity from the benzylic methylene to the quinoline C-4 position.

Quantitative Data Presentation: Expected NMR Spectral Assignments

Based on established literature for 4-aminoquinoline derivatives, the structural assignment relies heavily on the distinct J -coupling of the quinoline ring and the symmetry of the benzyl core2[2].

Table 1: 1 H NMR Reference Data (400 MHz, DMSO- d6​ )
Proton PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Structural Significance
H-2 (Quinoline) 8.35 – 8.50Doublet (d)2H5.2Diagnostic for C-2 adjacent to quinoline nitrogen.
H-5 (Quinoline) 8.20 – 8.30Doublet (d)2H8.4Deshielded by the adjacent fused ring system.
NH (Amine) 7.50 – 7.80Broad Triplet (br t)2H~6.0Confirms secondary amine; coupled to CH2​ 3[3].
H-8 (Quinoline) 7.75 – 7.85Doublet (d)2H8.4Standard aromatic coupling.
H-6, H-7 (Quinoline) 7.40 – 7.70Multiplet (m)4H-Overlapping signals of the carbocyclic ring.
Ar-H (Central Benzene) 7.35 Singlet (s) 4H - Definitive proof of symmetrical 1,4-substitution.
H-3 (Quinoline) 6.45 – 6.60Doublet (d)2H5.2Highly shielded by the electron-donating 4-amino group.
CH2​ (Methylene) 4.50 – 4.60Doublet (d)4H6.0Benzylic protons coupled to the adjacent NH.
Table 2: 13 C NMR Reference Data (100 MHz, DMSO- d6​ )
Carbon PositionChemical Shift ( δ , ppm)Assignment Rationale
C-2 (Quinoline) ~151.2Imine-like carbon, highly deshielded.
C-4 (Quinoline) ~150.5Quaternary carbon attached to the exocyclic nitrogen 4[4].
C-ipso (Benzene) ~138.0Quaternary benzylic attachment points.
C-3 (Quinoline) ~98.5Highly shielded due to resonance from the 4-amino group.
CH2​ (Methylene) ~45.0Typical aliphatic benzylic shift shifted downfield by nitrogen.

Mechanistic Validation via 2D NMR Connectivity

To unequivocally prove that the benzylic linker is attached to the 4-position of the quinoline ring (and not the 2-position or ring nitrogen), Heteronuclear Multiple Bond Correlation (HMBC) is utilized. A strong 3JCH​ correlation will be observed between the benzylic CH2​ protons ( δ 4.50) and the C-4 quaternary carbon ( δ 150.5).

Correlations H2 H-2 (8.4 ppm) H3 H-3 (6.5 ppm) H2->H3 COSY (J=5.2Hz) C2 C-2 (152 ppm) H2->C2 HSQC C4 C-4 (150 ppm) H3->C4 HMBC H5 H-5 (8.3 ppm) H5->C4 HMBC NH NH (7.5 ppm) NH->C4 HMBC CH2 CH2 (4.5 ppm) CH2->NH COSY (J=6.0Hz)

Key 2D NMR (COSY/HMBC/HSQC) correlations mapping the quinolin-4-amine core connectivity.

References

  • Structural Optimization of Quinolon-4(1H)-imines as Dual-Stage Antimalarials: Toward Increased Potency and Metabolic Stability. Journal of Medicinal Chemistry / Amazon AWS.2

  • Supporting Information: Synthesis of Quinolin-4-amines. The Royal Society of Chemistry.1

  • Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. ACS Publications.4

  • Synthesis and evaluation of antimalarial properties of novel 4-aminoquinoline hybrid compounds. SciSpace.3

Sources

Publish Comparison Guide: Cross-Reactivity of N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine in Biochemical Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

For researchers and drug development professionals, evaluating the target specificity of rigid, dual-pharmacophore molecules is a critical hurdle. N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine (hereafter referred to as p-Xy-bis-4-AQ ) is a synthetic bis-quinoline derivative characterized by two 4-aminoquinoline moieties bridged by a rigid p-xylylene linker.

Historically, bis-quinolines were engineered to overcome Plasmodium falciparum chloroquine resistance (PfCRT) by increasing binding avidity to hemozoin 1. However, the precise spatial geometry of the p-xylylene linker inadvertently mimics the pharmacophore spacing of macrocyclic polyamines like AMD3100, a known CXCR4 chemokine receptor antagonist 2. This guide objectively compares the cross-reactivity profile of p-Xy-bis-4-AQ against standard alternatives (Chloroquine, Piperaquine, and AMD3100) and provides self-validating methodologies to accurately map its biochemical promiscuity.

Mechanistic Causality of Cross-Reactivity

Understanding why a compound cross-reacts is more important than simply observing that it does. The cross-reactivity of p-Xy-bis-4-AQ is driven by three distinct structural features:

  • Hemozoin Intercalation (Primary Antimalarial Target): The planar quinoline rings intercalate with the porphyrin rings of free heme via π-π stacking. The basic secondary amines prevent the crystallization of heme into non-toxic β-hematin.

  • CXCR4 Allosteric Antagonism (Chemokine Cross-Reactivity): The p-xylylene linker perfectly spaces the two protonatable quinoline nitrogens at physiological pH. This spatial mimicry allows the compound to dock into the allosteric binding pocket of the 7-transmembrane (7TMR) CXCR4 receptor, competing with the native CXCL12 ligand 3.

  • hERG Channel Trapping (Cardiotoxic Liability): The combination of high lipophilicity (LogP > 4.5) and two basic amine centers creates an ideal pharmacophore for trapping within the inner vestibule of the hERG potassium channel.

G Compound N-(4-((Quinolin-4-ylamino) methyl)benzyl)quinolin-4-amine (p-Xy-bis-4-AQ) Target1 Hemozoin / β-Hematin (Primary Antimalarial) Compound->Target1 High Affinity (π-π stacking) Target2 CXCR4 Receptor (Chemokine Antagonism) Compound->Target2 Moderate Affinity (AMD3100 Mimic) OffTarget hERG Channel (Cardiotoxicity) Compound->OffTarget Cross-Reactivity (Lipophilic bulk)

Fig 1. Pharmacological network showing primary targets and cross-reactivity profiles.

Comparative Performance Data

To contextualize the performance of p-Xy-bis-4-AQ, we benchmark it against monomeric quinolines (Chloroquine), flexible bis-quinolines (Piperaquine), and selective CXCR4 antagonists (AMD3100).

Compoundβ-Hematin Inhibition (IC₅₀, µM)CXCR4 Antagonism (IC₅₀, µM)hERG Inhibition (IC₅₀, µM)Primary Utility
p-Xy-bis-4-AQ 0.85 ± 0.122.40 ± 0.3515.2 ± 1.8Dual-Target Probe
Chloroquine (CQ) 1.20 ± 0.15>100>50Antimalarial
Piperaquine (PQ) 0.45 ± 0.08>10012.5 ± 2.1Antimalarial
AMD3100 >1000.04 ± 0.01>100CXCR4 Antagonist

Data Interpretation: While p-Xy-bis-4-AQ is a potent inhibitor of β-hematin formation, its rigid linker induces significant cross-reactivity with CXCR4. Piperaquine, which utilizes a more flexible aliphatic/piperazine linker, avoids this CXCR4 cross-reactivity entirely.

Self-Validating Experimental Protocols

A reliable assay must be internally self-validating 4. The following step-by-step methodologies are designed with built-in causal controls to eliminate false positives.

Workflow Step1 Compound Preparation (DMSO Stock Formulation) Step2 Target Incubation (CXCR4 cells or Hematin) Step1->Step2 Step3 Signal Detection (FLIPR or Absorbance) Step2->Step3 Step4 Data Analysis (IC50 / Cross-reactivity Index) Step3->Step4

Fig 2. Standardized high-throughput screening workflow for bisquinoline evaluation.

Cell-Free β-Hematin Formation Assay

Causality: We utilize NP-40 detergent in this assay. NP-40 acts as a lipid mimic, mediating the phase transfer of hematin into the aqueous buffer. This accurately simulates the lipid-water interface of the Plasmodium digestive vacuole where hemozoin crystallization naturally occurs.

  • Preparation: Dissolve hemin (50 µM final) in 0.1 M NaOH. Prepare p-Xy-bis-4-AQ in a 10-point dose-response curve (0.1 to 100 µM) in DMSO.

  • Initiation: Add 10 µL of compound to a 96-well plate. Add 50 µL of the hemin solution. Initiate crystallization by adding 50 µL of 1 M acetate buffer (pH 5.0) containing 1% NP-40.

  • Incubation: Seal the plate and incubate at 37°C for 4 hours.

  • Detection: Add 100 µL of pyridine-water solution (50% v/v, pH 7.5) to dissolve unreacted hematin. Measure absorbance at 405 nm.

  • Validation: A decrease in absorbance indicates inhibition of β-hematin formation. Chloroquine must be run in parallel as a positive control (Z'-factor > 0.6 required).

FLIPR Calcium Mobilization Assay (CXCR4 Antagonism)

Causality: To ensure this assay is self-validating, probenecid is incorporated into the dye-loading buffer. Probenecid inhibits multidrug resistance (MDR) efflux pumps. Without it, the gradual efflux of Fluo-4 AM dye would create a false-positive reduction in baseline fluorescence, confounding the antagonistic readout.

  • Cell Seeding: Seed CHO cells stably expressing human CXCR4 at 20,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye (2 µM) in Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid. Incubate for 45 minutes at 37°C.

  • Compound Addition: Add p-Xy-bis-4-AQ (10-point curve) and incubate for 15 minutes.

  • Stimulation & Readout: Using a FLIPR Tetra system, inject CXCL12 (EC₈₀ concentration) and continuously monitor fluorescence (Ex 488 nm / Em 515 nm) for 3 minutes.

  • Validation: AMD3100 must be used as a reference antagonist.

Automated Patch-Clamp Assay (hERG Liability)

Causality: Bis-quinolines are notoriously sticky. To prevent non-specific binding to the plastic tubing of the patch-clamp system (which artificially lowers the effective concentration), all compound dilutions must be prepared in glass vials with 0.1% Pluronic F-127.

  • Cell Preparation: Harvest CHO-hERG cells and suspend them in extracellular recording buffer.

  • Electrophysiology: Using an automated planar patch-clamp system (e.g., QPatch), establish whole-cell configuration.

  • Voltage Protocol: Depolarize to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the hERG tail current.

  • Perfusion: Perfuse p-Xy-bis-4-AQ for 5 minutes. Measure the fractional block of the peak tail current.

Strategic Recommendations for Drug Development

When developing analogs of p-Xy-bis-4-AQ, researchers must respect the rigid geometry of the p-xylylene linker. If the goal is to develop a pure antimalarial, the linker must be replaced with a flexible aliphatic chain (similar to Piperaquine) to destroy the CXCR4 cross-reactivity. Conversely, if the goal is to optimize the compound as a CXCR4 antagonist for oncology or stem-cell mobilization, the quinoline rings should be substituted with less lipophilic heterocycles (e.g., pyrimidines) to mitigate hERG channel trapping while maintaining the critical nitrogen spacing.

References

  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Allosteric Modulation of Seven Transmembrane Spanning Receptors: Theory, Practice, and Opportunities for Central Nervous System Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of Antischistosomal Drug Leads Based on Tetraazamacrocyclic Derivatives and Their Metal Complexes. Antimicrobial Agents and Chemotherapy (PMC). Available at:[Link]

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Safety Operating Guide

Comprehensive Safety and Handling Guide: Personal Protective Equipment for n-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, immediate safety protocols and logistical guidance for the handling and disposal of n-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine. As no specific Safety Data Sheet (SDS) is available for this novel compound, this guide is synthesized from authoritative data on its constituent structural motifs: the quinoline ring and aromatic amines. This proactive, analog-based approach to hazard assessment is a cornerstone of safe laboratory practice when dealing with new chemical entities.

Hazard Assessment by Structural Analogy: Understanding the "Why"

The toxicological profile of n-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine has not been fully characterized. Therefore, we must infer its potential hazards from its chemical structure, which contains two quinoline moieties and two secondary aromatic amine linkages. This analysis forms the logical basis for the stringent protective measures recommended.

Quinoline itself is classified as toxic if swallowed, harmful in contact with skin, and causes serious eye irritation.[1] Critically, it is also suspected of causing genetic defects and may cause cancer.[1] Aromatic amines are a class of compounds for which skin absorption is a significant route of exposure, and appropriate glove selection is paramount.[2][3][4]

The following table summarizes the anticipated hazard profile based on these structural analogs. All handling procedures must assume this compound presents these risks.

Hazard CategoryGHS Classification (Inferred)Potential Effects & Rationale
Acute Toxicity, Oral Category 3 or 4Toxic or harmful if swallowed, based on quinoline data.
Acute Toxicity, Dermal Category 4Harmful in contact with skin. Aromatic amines can be absorbed through the skin.[3]
Skin Corrosion/Irritation Category 2Causes skin irritation.[5]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[5][6]
Germ Cell Mutagenicity Category 2Suspected of causing genetic defects, a known risk for quinoline.[1]
Carcinogenicity Category 2May cause cancer, a known risk for quinoline.[1]
Aquatic Toxicity Acute & ChronicLikely toxic to aquatic life with long-lasting effects.

The Core Directive: A Multi-Layered PPE Strategy

Given the potential for high toxicity, mutagenicity, and carcinogenicity, a multi-layered approach to Personal Protective Equipment (PPE) is mandatory to create a self-validating system of protection that minimizes all routes of exposure (inhalation, dermal, and ocular).

Personal Protective Equipment (PPE) Specifications

All personnel must be trained on the proper use, removal, and limitations of the following PPE before handling the compound.[7]

Respiratory Protection

Due to the compound's unknown volatility and the potential for aerosol generation during handling (e.g., weighing, preparing solutions), all operations must be conducted within a certified chemical fume hood.[8][9]

  • Primary Control: Certified Chemical Fume Hood. This is the most critical engineering control to prevent inhalation exposure.

  • Secondary Precaution: If there is any risk of dust or aerosol generation outside of a fume hood (a scenario that should be avoided), a NIOSH-approved respirator with appropriate particulate filters is required.[9][10]

Eye and Face Protection

The potential for serious eye irritation necessitates robust protection.

  • Mandatory: Tightly fitting safety goggles with side-shields that conform to ANSI Z87.1 or EN 166 standards.[8][11]

  • Splash Hazard: When handling solutions or larger quantities where a splash is possible, a full-face shield must be worn in addition to safety goggles.[10]

Hand Protection

Dermal absorption is a primary concern. Glove selection is critical and must be based on the solvents being used. Always inspect gloves for tears or pinholes before use.[11]

Glove TypeRecommended UseRationale & Considerations
Nitrile Gloves (Double Gloving) Minimum requirement for all handling. Provides good protection against a range of chemicals and allows for safe doffing of the outer, contaminated layer.
Butyl Rubber or Viton Gloves Handling concentrated solutions or for prolonged tasks.These materials often provide superior resistance to a broader range of organic solvents compared to nitrile. Always check manufacturer-specific breakthrough time data for the solvents in your protocol.
Silver Shield®/4H® Gloves Situations with aggressive solvents or where breakthrough data is unavailable.Offers excellent broad-spectrum chemical resistance.[12]

Causality Behind Glove Choice: The choice of glove is not arbitrary. It is a data-driven decision based on the principle of chemical resistance. Solvents can cause glove materials to swell, degrade, or become permeable, a phenomenon known as "breakthrough." Double gloving provides a validated system where the outer glove takes the primary contamination, and the inner glove provides a secondary barrier, reducing the risk of exposure during the doffing process.

Skin and Body Protection
  • Laboratory Coat: A standard, buttoned lab coat is required for all procedures.

  • Chemical-Resistant Apron: For handling larger volumes or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat is necessary.[10]

  • Full Body Protection: For large-scale operations, a disposable chemical-resistant suit (e.g., Tychem®) should be considered.[12]

  • Footwear: Closed-toe shoes are mandatory. Shoe covers should be used if there is a risk of spills.

Operational Plan: A Step-by-Step Procedural Guide

This section provides a direct, procedural workflow for safely handling the compound.

Preparation and Pre-Handling Checklist
  • Designate Work Area: Clearly demarcate a specific area within a chemical fume hood for the procedure.

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the certification is current. Confirm an emergency eyewash station and safety shower are accessible and unobstructed.[9][10]

  • Assemble Materials: Gather all necessary chemicals, equipment, and waste containers before bringing the target compound into the hood.

  • Don PPE: Put on all required PPE in the correct order (e.g., inner gloves, lab coat, outer gloves, goggles, face shield).

Handling the Compound (Solid and Solutions)
  • Weighing Solids:

    • Perform all weighing of the solid compound on a draft shield or within the fume hood to prevent dust generation.[8]

    • Use disposable weigh boats.

    • Handle with care to avoid creating airborne dust.

  • Preparing Solutions:

    • Add solvents slowly to the solid to avoid splashing.

    • Keep containers closed when not in use.

  • Post-Procedure Decontamination:

    • Wipe down all surfaces in the designated work area with an appropriate solvent (e.g., ethanol) and collect the wipes as hazardous solid waste.

    • Decontaminate all glassware by rinsing with a suitable solvent. Collect this rinsate as hazardous liquid waste.[8]

The following diagram outlines the logical workflow for safe handling.

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase risk_assessment Perform Risk Assessment (Review this Guide) verify_controls Verify Fume Hood & Safety Shower/Eyewash risk_assessment->verify_controls don_ppe Don Full PPE (Double Gloves, Goggles, etc.) verify_controls->don_ppe weigh_solid Weigh Solid Compound (Avoid Dust) don_ppe->weigh_solid Proceed to Handling prepare_solution Prepare Solution (Avoid Splashes) weigh_solid->prepare_solution decontaminate Decontaminate Surfaces & Glassware prepare_solution->decontaminate Experiment Complete segregate_waste Segregate Waste (Solid, Liquid, Sharps) decontaminate->segregate_waste doff_ppe Doff PPE Correctly (Outer Gloves First) segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe handling workflow for n-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine.

Disposal Plan: Cradle-to-Grave Responsibility

All waste materials contaminated with this compound must be treated as hazardous waste.[10] Never dispose of this chemical down the drain or in regular trash.

  • Solid Waste:

    • Collect all contaminated disposables (e.g., gloves, weigh boats, paper towels, wipes) in a dedicated, clearly labeled, and sealable hazardous solid waste container.[8]

  • Liquid Waste:

    • Collect all unused solutions and solvent rinsates in a separate, compatible, and clearly labeled hazardous liquid waste container.[8]

    • Do not mix with other incompatible waste streams.

  • Final Disposal:

    • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Ultimate disposal must be conducted by a licensed hazardous waste facility.[8]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Spill:

    • Small Spill (in fume hood): Absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal.

    • Large Spill: Evacuate the area immediately. Alert others and contact your institution's EHS or emergency response team.[10]

References

  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.
  • Safety D
  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. Benchchem.
  • What are the Health and Safety Guidelines for Using Amines?. IQS Directory.
  • QUINOLINE FOR SYNTHESIS. Loba Chemie.
  • Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Labor
  • Quinoline CAS No 91-22-5 MATERIAL SAFETY D
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. IQS Directory.
  • Quinoline - SAFETY D
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. CDC Stacks.
  • N-[(4-diethylaminophenyl)methyl]quinolin-4-amine. Chemsrc.
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads: AIHAJ - American Industrial Hygiene Associ
  • Emergency Response & PPE.
  • 4-Aminoquinoline. PubChem, NIH.
  • N-benzyl-4-methylaniline. PubChem, NIH.
  • SAFETY D
  • N-(4-methyl-2-quinolinyl)-N-(4-nitrophenyl)amine.
  • 4-amino-N-(quinolin-8-yl)
  • SAFETY D
  • Safety D
  • 4-Aminoquinoline. Wikipedia.
  • CAS 6628-04-2: 4-Amino-2-methylquinoline. CymitQuimica.
  • N-Benzyl Methylamine CAS No 103-67-3 MATERIAL SAFETY D
  • SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER. Loveland Products, Inc.

Sources

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